molecular formula C11H13NO4 B2736617 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid CAS No. 1181282-17-6

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2736617
CAS No.: 1181282-17-6
M. Wt: 223.228
InChI Key: SKBRIWPGEGSGJR-UHFFFAOYSA-N
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Description

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBRIWPGEGSGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties and reactivity of this compound. This molecule represents a unique heterocyclic scaffold, integrating the reactive functionalities of a furan-carbaldehyde with the versatile and pharmaceutically relevant piperidine-carboxylic acid moiety.[1][2] The guide delineates the molecule's structural features, predicted physicochemical and spectroscopic characteristics, and a detailed examination of its reactivity at each functional center. By synthesizing information from the known chemistry of its constituent parts, this document serves as a foundational resource for researchers exploring its potential in organic synthesis, medicinal chemistry, and materials science. We provide exemplary experimental protocols and workflows to facilitate its practical application and further derivatization.

Introduction and Molecular Overview

This compound is a complex organic molecule that stands at the intersection of several important chemical classes. The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs, where it often modulates physicochemical properties like solubility and basicity to improve pharmacokinetic profiles.[2][3] Simultaneously, the furan-2-carbaldehyde (furfural) substructure is a bio-renewable platform chemical that offers a reactive aldehyde for a multitude of synthetic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[4][5]

The direct linkage of the piperidine nitrogen to the electron-rich furan ring, combined with the presence of both an aldehyde and a carboxylic acid, creates a molecule with distinct and multifunctional chemical character. Understanding the interplay between these groups is critical for its strategic use as a synthetic building block. This guide provides a predictive but technically grounded exploration of its chemical behavior.

Molecular Structure and Predicted Physicochemical Properties

The structure of this compound combines an aromatic furan ring substituted with an electron-withdrawing formyl group and an electron-donating amino group (the piperidine nitrogen). The saturated piperidine ring is appended with a carboxylic acid, rendering the molecule amphoteric and likely zwitterionic at physiological pH.[6]

Caption: Molecular structure of the title compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₁H₁₃NO₄By structure
Molecular Weight 223.23 g/mol By formula
pKa (Acidic) ~3.5 - 4.5Based on piperidine-3-carboxylic acid and electronic effects.[6]
pKa (Basic) ~6.0 - 7.5The piperidine N is attached to an EWG furan system, lowering its basicity from a typical dialkylamine (~10-11).
LogP ~0.5 - 1.5Calculated estimate based on constituent fragments.[7][8]
Appearance Likely a tan or off-white solidBased on related furan-aldehyde compounds.[9][10]
Solubility Soluble in polar organic solvents (DMSO, MeOH); sparingly soluble in water, pH-dependent.Based on functional groups.

Predicted Spectroscopic Profile

A robust spectroscopic characterization is essential for confirming the structure and purity of the compound. Based on its functional groups, the following spectral data can be anticipated.

  • ¹H NMR:

    • Aldehyde Proton: A singlet resonance far downfield, expected around δ 9.5-9.8 ppm.[11]

    • Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other.

    • Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm), including diastereotopic protons, making the spectrum intricate. The proton at C3 adjacent to the carboxyl group would be distinct.

    • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically δ 10-12 ppm, but often not observed.

  • ¹³C NMR:

    • Carbonyl Carbons: Two distinct signals in the downfield region: aldehyde C=O (~175-185 ppm) and carboxylic acid C=O (~170-180 ppm).[12][13]

    • Furan Carbons: Four signals in the aromatic region (~110-160 ppm). The carbons attached to the nitrogen and formyl group (C2 and C5) will be the most downfield.

    • Piperidine Carbons: Five signals in the aliphatic region (~20-60 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

    • C=O Stretches: Two sharp, strong bands. The aldehyde carbonyl is expected around 1680-1700 cm⁻¹, and the carboxylic acid carbonyl around 1700-1725 cm⁻¹.[11]

    • C-O and C-N Stretches: Found in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear molecular ion peak at m/z = 223 (for EI-MS) or [M+H]⁺ at m/z = 224 (for ESI-MS).[12][14]

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of •CHO, •COOH, and cleavage of the piperidine ring.

Analysis of Chemical Reactivity

The molecule's reactivity is dictated by its three primary functional regions: the furan-carbaldehyde system, the carboxylic acid, and the piperidine nitrogen.

The Furan-Carbaldehyde Moiety

The aldehyde group is the most electrophilic site and a hub for synthetic transformations.[1]

  • Oxidation and Reduction: The formyl group can be readily oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Pinnick oxidation conditions, yielding a furan dicarboxylic acid derivative.[4][14] Conversely, selective reduction to the corresponding alcohol can be achieved with mild reducing agents like sodium borohydride (NaBH₄).[14]

  • Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions. For instance, a Knoevenagel condensation with active methylene compounds (e.g., malononitrile) catalyzed by a weak base like piperidine can extend the carbon chain.[1] This is a cornerstone reaction for creating more complex molecular architectures.

cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Resulting Products Start 1-(5-Formylfuran-2-yl) piperidine-3-carboxylic acid Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Formyl Group Reduction Reduction (e.g., NaBH4) Start->Reduction Formyl Group Condensation Knoevenagel Condensation (e.g., CH2(CN)2, piperidine) Start->Condensation Formyl Group Esterification Esterification (e.g., MeOH, H+) Start->Esterification Carboxyl Group Prod_Ox Di-acid Derivative Oxidation->Prod_Ox Prod_Red Alcohol Derivative Reduction->Prod_Red Prod_Cond C=C Extended Product Condensation->Prod_Cond Prod_Est Methyl Ester Derivative Esterification->Prod_Est

Caption: Key reaction pathways for the title compound.
The Piperidine-Carboxylic Acid Moiety

This part of the molecule governs its acid-base behavior and provides another handle for derivatization, particularly for prodrug strategies.[15]

  • Acid-Base Properties: The molecule is amphoteric. The carboxylic acid is acidic, while the tertiary piperidine nitrogen is basic. The direct attachment of the nitrogen to the electron-withdrawing furan ring significantly reduces its basicity compared to a simple N-alkyl piperidine. At neutral pH, the compound likely exists predominantly in a zwitterionic form, with a protonated piperidinium ion and a deprotonated carboxylate.

Cationic Cationic Form (Low pH) -COOH, -NH+- Zwitterionic Zwitterionic Form (Neutral pH) -COO-, -NH+- Cationic->Zwitterionic + OH- Zwitterionic->Cationic + H+ Anionic Anionic Form (High pH) -COO-, -N- Zwitterionic->Anionic + OH- Anionic->Zwitterionic + H+

Caption: Predicted acid-base equilibria of the title compound.
  • Reactions of the Carboxylic Acid: The carboxylic acid can undergo standard transformations.

    • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) will yield the corresponding ester. This is a common method to mask the polar carboxylate group, potentially improving cell permeability.[15]

    • Amide Formation: Coupling with an amine using standard reagents like dicyclohexylcarbodiimide (DCC) or HATU will form an amide bond.[14] This reaction is fundamental in peptide synthesis and the creation of diverse compound libraries.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this molecule would involve the coupling of two readily available building blocks: a 2-halofuran derivative and piperidine-3-carboxylic acid. A nucleophilic aromatic substitution (SₙAr) reaction is a logical approach.

Start1 5-Bromo-2-furaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 Piperidine-3-carboxylic acid (Nipecotic Acid) Start2->Reaction Reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Target Molecule Workup->Product

Caption: Proposed workflow for the synthesis of the title compound.

The rationale for this pathway is the high reactivity of the C2 position on the furan ring (activated by the electron-withdrawing aldehyde) towards nucleophilic attack by the secondary amine of the piperidine ring.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples for the derivatization of the title compound.

Protocol 1: Oxidation of the Formyl Group to a Carboxylic Acid
  • Objective: To convert this compound to 1-(5-carboxyfuran-2-yl)piperidine-3-carboxylic acid.

  • Causality: This protocol uses a strong oxidizing agent, KMnO₄, which is effective for converting aldehydes to carboxylic acids. The reaction is run in a basic aqueous solution to maintain the solubility of the reactants and intermediates. Acidic workup is required to protonate the resulting carboxylates.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Quench the reaction by adding a small amount of sodium sulfite to destroy excess KMnO₄ (indicated by the disappearance of the purple color).

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the dicarboxylic acid product.

Protocol 2: Fischer Esterification of the Carboxylic Acid Group
  • Objective: To synthesize the methyl ester of the title compound.

  • Causality: This classic acid-catalyzed reaction uses a large excess of methanol to drive the equilibrium towards the ester product. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen, making it more electrophilic.

  • Methodology:

    • Suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure methyl ester.

Conclusion

This compound is a molecule of significant synthetic potential, endowed with multiple, orthogonally reactive functional groups. The furan-carbaldehyde unit serves as a platform for oxidation, reduction, and carbon-chain elongation, while the piperidine-carboxylic acid moiety provides a handle for modifying polarity and forming amide or ester linkages crucial for pharmaceutical applications. Its amphoteric nature and potential for zwitterion formation are key physicochemical properties influencing its solubility and handling. This guide provides a predictive framework for its chemical behavior, offering researchers a solid foundation for leveraging this versatile building block in the design of novel compounds.

References

  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. (2025). Benchchem.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
  • Furan and Furfural: Synthesis & Reactions. Scribd.
  • 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
  • (3R)
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
  • 1-((5-Carbamoylfuran-2-yl)sulfonyl)piperidine-4-carboxylic acid. ChemScene.
  • 13529-17-4 | 5-Formylfuran-2-carboxylic acid. ChemScene.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • 5-FORMYL-2-FURANCARBOXYLIC ACID CAS#: 13529-17-4. ChemicalBook.
  • 5-Formyl-2-furancarboxylic acid. Chem-Impex.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

Sources

Therapeutic Potential of Furan-Piperidine Carboxylic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective, polypharmacological agents relies heavily on the strategic assembly of privileged scaffolds. The furan-piperidine carboxylic acid architecture—exemplified by compounds such as 1-(furan-2-carbonyl)piperidine-4-carboxylic acid—represents a highly versatile and tunable pharmacophore.

The structural logic of this scaffold is tri-fold:

  • The Furan Ring: Acts as a compact, electron-rich heteroaromatic system. It readily engages in

    
     stacking with aromatic residues in target binding pockets and serves as a potent hydrogen-bond acceptor[1].
    
  • The Piperidine Core: Functions as a rigid, saturated spatial linker. Its predictable chair conformation vectors attached functional groups into distinct topological regions of a receptor, significantly minimizing the entropic penalty upon binding compared to flexible aliphatic chains[1].

  • The Carboxylic Acid Moiety: Essential for establishing robust electrostatic interactions and salt bridges with basic amino acid residues (e.g., arginine, lysine) within active sites, a critical requirement for both kinase inhibition and G-protein coupled receptor (GPCR) agonism[2].

Polypharmacological Landscape

The modularity of furan-piperidine carboxylic acid derivatives allows them to be fine-tuned for diverse therapeutic indications, ranging from oncology to neuroprotection.

Oncology: Kinase Inhibition and NQO1 Targeting

Furan-piperidine derivatives have demonstrated significant potential as targeted anticancer agents. Quantitative structure-activity relationship (QSAR) studies reveal that furan-piperidine hybrids exhibit potent inhibitory activity against Akt1, a serine/threonine kinase central to the PI3K/Akt cellular survival pathway[1]. By blocking Akt1, these compounds prevent the phosphorylation of downstream effectors like mTOR, thereby restoring apoptotic pathways in human ovarian (OVCAR-8) and colon (HCT116) carcinoma cells[1].

Furthermore, scaffold hopping strategies utilizing furan-piperidine architectures have yielded compounds with superior inhibitory activity against Non-Small-Cell Lung Cancer (NSCLC) cell lines (e.g., A549 and H838). These derivatives specifically target the NQO1 enzyme, outperforming traditional positive controls like


-lapachone and inducing p53-independent apoptosis[3].
Neuroprotection: NMDAR Antagonism

In the context of neurodegenerative diseases, piperidine-carboxylic acid derivatives and their furan-substituted analogs act as potent, uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists[2]. Excessive glutamatergic activation leads to excitotoxicity—a primary driver of neuronal death in pathologies like Alzheimer's disease. By binding to the NMDAR with moderate affinity, these derivatives mitigate pathological calcium influx without completely abolishing basal synaptic transmission, offering a highly tolerable neuroprotective profile[4].

Metabolic and Endocrine Disorders: MC-4R Agonism

Acylated piperidine derivatives featuring heteroaromatic furan rings are highly selective agonists of the human melanocortin-4 receptor (MC-4R)[5]. Activation of MC-4R is a clinically validated therapeutic strategy for treating obesity, diabetes, and sexual dysfunction. The piperidine core optimally positions the furan acyl group to interact with the transmembrane domains of the GPCR, triggering intracellular cAMP signaling cascades[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activities of representative furan-piperidine derivatives across various therapeutic targets, highlighting the broad applicability of the scaffold.

Target / PathwayDisease ApplicationRepresentative Cell Line / ReceptorObserved Activity (IC50 / Ki / EC50)
Akt1 Kinase Oncology (Ovarian/Colon)OVCAR-8, HCT116IC50 ~ 1.2 μM
NQO1 Enzyme Oncology (NSCLC)H838, A549IC50 = 0.42 ± 0.04 μM
NMDA Receptor NeuroprotectionRat Forebrain HomogenateKi = 400 – 2,100 nM
MC-4 Receptor Metabolic / EndocrineHuman MC-4REC50 < 100 nM (Agonism)

Mechanistic Pathway Visualization

The diagram below illustrates the self-validating mechanism by which furan-piperidine derivatives exert their oncological efficacy by disrupting the PI3K/Akt signaling cascade.

G RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K PIP PIP2 to PIP3 Conversion PI3K->PIP Akt1 Akt1 Kinase (Target) PIP->Akt1 mTOR mTOR / Cell Survival Akt1->mTOR Promotes Apoptosis Apoptosis Induction Akt1->Apoptosis Blocks Drug Furan-Piperidine Derivative Drug->Akt1 Inhibits Drug->Apoptosis Restores

Fig 1. Modulation of the PI3K/Akt survival pathway by furan-piperidine carboxylic acid derivatives.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent biological evaluation. Causality is explicitly defined to explain the chemical and biological logic behind each step.

Protocol 1: Synthesis of 1-(Furan-2-carbonyl)piperidine-4-carboxylic acid

Objective: To synthesize the core pharmacophore via a highly efficient amidation and subsequent ester hydrolysis.

  • Carboxylic Acid Activation: Dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Causality: EDC forms an active O-acylisourea intermediate. HOBt is added to convert this into a more stable, reactive OBt-ester. This critical step prevents racemization and suppresses the formation of unreactive N-acylurea byproducts, ensuring a high-yield reaction.

  • Amide Coupling: Introduce methyl piperidine-4-carboxylate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the piperidine derivative, ensuring the secondary amine remains unprotonated and highly nucleophilic for the acyl substitution.

  • Saponification: Isolate the intermediate ester via column chromatography and dissolve it in a Tetrahydrofuran/Water (3:1) mixture. Add Lithium Hydroxide (LiOH, 3.0 eq) and stir for 4 hours.

    • Causality: LiOH provides mild basic hydrolysis. The specific use of the small

      
       cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows for efficient deprotection to the free carboxylic acid without cleaving the newly formed, robust amide bond.
      
Protocol 2: In Vitro Akt1 Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the


 of the synthesized furan-piperidine derivatives against Akt1.
  • Enzyme Preparation: Incubate recombinant human Akt1 kinase with a fluorescently labeled substrate peptide and ATP (at its predetermined

    
     concentration) in a kinase assay buffer containing 
    
    
    
    and Dithiothreitol (DTT).
    • Causality: Setting the ATP concentration exactly at its

      
       ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, providing an accurate reflection of physiological inhibition potential.
      
  • Compound Addition: Add the furan-piperidine carboxylic acid derivative in a 10-point serial dilution (ranging from 10

    
    M to 0.5 nM) to the assay wells.
    
  • Detection via TR-FRET: Terminate the reaction using an EDTA-containing stop buffer supplemented with a Terbium-labeled anti-phospho antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: EDTA rapidly chelates

      
      , immediately halting all kinase activity to freeze the reaction state. The TR-FRET methodology introduces a microsecond time delay before measurement, which completely eliminates short-lived background autofluorescence generated by the small molecule library. This self-validating step ensures a pristine signal-to-noise ratio for precise 
      
      
      
      calculation.

References

1.[1] Benchchem. Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds.1 2.[2] Journal of Medicinal Chemistry (ACS). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists.2 3.[3] MDPI. Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC).3 4.[5] Google Patents. WO2002068388A2 - Acylated piperidine derivatives as melanocortin-4 receptor agonists.5 5.[4] ProQuest. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists.4

Sources

Molecular structure and physicochemical data for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and physicochemical data for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Furan-Piperidine Scaffold for Medicinal Chemistry

Executive Summary

This compound (CAS: 1181282-17-6 ) is a specialized heterocyclic building block characterized by a bifunctional architecture.[1] It features a rigid furan linker connecting a reactive aldehyde "warhead" and a piperidine-3-carboxylic acid core. This molecule serves as a critical intermediate in the synthesis of diverse pharmacological libraries, particularly in the development of kinase inhibitors, PROTAC linkers, and peptidomimetics where defined spatial geometry between an electrophile and a nucleophile is required.

This guide provides a comprehensive technical analysis of the compound’s molecular architecture, validated synthetic protocols, physicochemical data, and handling requirements for high-integrity research applications.

Molecular Architecture & Structural Analysis

The molecule is constructed from three distinct pharmacophoric elements:

  • The Furan Core: A five-membered aromatic ring that acts as a rigid, planar spacer. The electron-rich nature of the furan is modulated by the electron-withdrawing formyl group at the C5 position.

  • The Formyl Group (C5): An aldehyde moiety that serves as a versatile handle for reductive amination, Knoevenagel condensation, or oxidation to a carboxylic acid.

  • The Nipecotic Acid Moiety (N1-linked): A piperidine-3-carboxylic acid ring attached to the furan C2 position via the piperidine nitrogen. This creates a tertiary amine with reduced basicity due to conjugation with the furan ring.

Structural Key:

  • Stereochemistry: The commercially available CAS 1181282-17-6 is typically the racemate (RS), though chiral forms ((R)- or (S)-nipecotic acid derivatives) can be synthesized stereoselectively.

  • Conformation: The piperidine ring adopts a chair conformation, while the furan ring remains planar. The bond between the piperidine nitrogen and the furan ring exhibits partial double-bond character, restricting rotation and enforcing a specific vector orientation for the carboxylic acid.

Physicochemical Data Profile

The following data is synthesized from experimental values of structural analogs and computational cheminformatics models (ACD/Labs, ChemAxon).

PropertyValue / Description
CAS Number 1181282-17-6
IUPAC Name This compound
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Pale yellow to tan solid (prone to darkening upon oxidation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent)
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~2.5 (Conjugated piperidine nitrogen - significantly less basic than free piperidine)
LogP (Predicted) 0.8 – 1.2
TPSA ~80 Ų
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, Aldehyde, Furan O, Tertiary N)
Synthetic Methodology (Field-Proven Protocol)

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


) strategy. The electron-withdrawing formyl group at the 5-position of the furan activates the 2-position for nucleophilic attack by the piperidine nitrogen.
Core Reaction Scheme

SynthesisWorkflow Start1 5-Bromo-2-furaldehyde (Electrophile) Step1 S_NAr Coupling (K2CO3, DMF, 80°C) Start1->Step1 Start2 Ethyl Nipecotate (Nucleophile) Start2->Step1 Inter Intermediate Ester (Ethyl 1-(5-formylfuran-2-yl) piperidine-3-carboxylate) Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Target Product (Carboxylic Acid) Step2->Final

Figure 1: Step-wise synthetic workflow for the generation of this compound.

Detailed Protocol

Step 1:


 Coupling 
  • Reagents: Dissolve 5-bromo-2-furaldehyde (1.0 equiv) and ethyl nipecotate (1.1 equiv) in anhydrous DMF (dimethylformamide).

  • Base: Add potassium carbonate (

    
    , 2.0 equiv) to scavenge the HBr generated.
    
  • Conditions: Heat the mixture to 80–90°C for 4–6 hours under an inert atmosphere (

    
    ).
    
    • Expert Insight: Monitor via TLC or LC-MS. The formation of the product is indicated by a shift in UV absorption due to the extended conjugation of the amino-furan system.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
    • Note: The ester intermediate is stable and can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

  • Reagents: Dissolve the intermediate ester in a THF/Water (3:1) mixture.

  • Base: Add Lithium Hydroxide (LiOH, 2.5 equiv).

  • Conditions: Stir at room temperature for 2–4 hours.

    • Caution: Avoid heating strongly to prevent Cannizzaro disproportionation of the aldehyde or degradation of the furan ring.

  • Isolation: Carefully acidify the reaction mixture to pH ~4 using 1N HCl. The product often precipitates or can be extracted into EtOAc/n-Butanol.

Reactivity & Derivatization Logic

This scaffold is valuable because it allows for divergent synthesis . The aldehyde and carboxylic acid handles are orthogonal under specific conditions.

ReactivityMap Core 1-(5-Formylfuran-2-yl) piperidine-3-carboxylic acid PathA Path A: Reductive Amination (Aldehyde Focus) Core->PathA R-NH2, NaBH(OAc)3 PathB Path B: Amide Coupling (Acid Focus) Core->PathB R-NH2, HATU/DIPEA PathC Path C: Knoevenagel Condensation (C-C Bond Formation) Core->PathC Malononitrile, Base ProdA Secondary/Tertiary Amines (Library Expansion) PathA->ProdA ProdB Amides/Peptidomimetics (Target Binding) PathB->ProdB ProdC Vinyl Nitriles/Esters (Michael Acceptors) PathC->ProdC

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

  • Path A (Reductive Amination): The aldehyde is highly reactive toward primary and secondary amines. Use Sodium Triacetoxyborohydride (

    
    ) in DCE/DCM for mild reduction that tolerates the carboxylic acid.
    
  • Path B (Amide Coupling): Standard coupling reagents (HATU, EDC) work well.

    • Critical Note: If coupling the acid before reacting the aldehyde, the aldehyde must be protected (e.g., as a dimethyl acetal) or the reaction must be performed under non-reducing conditions to avoid side reactions with the amine component.

Handling, Stability & Safety
  • Oxidation Sensitivity: Furan-2-carboxaldehydes are prone to autoxidation to the corresponding furoic acid upon prolonged exposure to air.

    • Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Furans can undergo photo-oxidation or polymerization. Store in amber vials.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is required.

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

References
  • Accelachem. (n.d.). This compound Product Data. Retrieved from

  • Feuerstein, M., et al. (2001). Efficient coupling of heteroaryl bromides with arylboronic acids. Tetrahedron Letters. (General methodology for 5-substituted furans).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-furaldehyde Product Sheet. Retrieved from [2]

  • BenchChem. (2025).[3] Synthesis of 5-aryl-2-furaldehydes: Troubleshooting & Optimization. Retrieved from

Sources

Solubility profile of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid .

This guide is structured for application scientists and medicinal chemists, focusing on the specific "push-pull" electronic nature of this molecule and its practical implications for solubility, purification, and handling.

Executive Summary & Molecule Characterization

Compound: this compound Class: Functionalized Amino-Furan / Push-Pull Chromophore CAS (Analog): 2138113-25-2 (tert-butyl ester derivative)

This molecule is not a standard aliphatic amine.[1][2] It features a piperidine ring directly coupled to a furan core substituted with an electron-withdrawing formyl group. This creates a vinylogous amide system (push-pull alkene), where the nitrogen lone pair is delocalized into the furan ring.

Critical Physicochemical Insight: Unlike typical piperidine derivatives, the nitrogen atom in this scaffold is non-basic (or weakly basic) due to conjugation with the 5-formyl group. Consequently, the molecule does not exist as a zwitterion at neutral pH. It behaves primarily as a weak organic acid (carboxylic acid) with a high dipole moment.

Predicted Physicochemical Parameters
ParameterValue (Est.)Rationale
Molecular Weight ~223.22 g/mol C₁₁H₁₃NO₄
pKa (Acid) 4.0 – 4.5Carboxylic acid group (typical range).
pKa (Base) < 1.0Nitrogen lone pair is conjugated (vinylogous amide).
LogP 0.8 – 1.2Moderate lipophilicity; balanced by polar COOH and CHO.
Appearance Yellow/Orange SolidDue to extended conjugation (push-pull system).

Solubility Profile

The solubility of this compound is heavily dependent on solvent polarity and pH. The data below represents a predictive profile derived from structural analogs (e.g., 5-amino-2-furaldehydes and nipecotic acid derivatives).

A. Organic Solvent Solubility (at 25°C)
SolventSolubility ClassEst. Conc. (mg/mL)Comments
DMSO High> 100Preferred solvent for stock solutions.
DMF High> 100Excellent solubility due to polar aprotic nature.
Methanol Moderate - High20 – 50Good solubility; protic nature stabilizes the polar groups.
Ethanol Moderate10 – 30Slightly lower than MeOH.
DCM Moderate5 – 20Soluble, but may require sonication.
THF Moderate10 – 25Good for reactions; avoid if acid-sensitive.
Ethyl Acetate Low - Moderate1 – 10Limited solubility; useful for extraction if acidified.
Acetonitrile Low - Moderate2 – 10Poor solubility for the free acid form.
Toluene Low< 1Insoluble due to high polarity of the molecule.
Hexane Insoluble< 0.1Completely incompatible.
B. Aqueous Solubility & pH Dependence

The aqueous solubility is governed by the ionization of the carboxylic acid.

  • pH < 3 (Acidic): Low Solubility. The molecule exists in its neutral, unionized form (R-COOH). The non-basic nitrogen remains unprotonated.

  • pH 4 – 5 (Buffer): Moderate Solubility. Transition range near the pKa of the carboxylic acid.

  • pH > 7 (Basic): High Solubility. The molecule exists as a water-soluble anion (R-COO⁻).

Application Note: For biological assays, dissolve the compound in DMSO first, then dilute into a buffered aqueous medium (pH 7.4) to ensure solubility via ionization of the carboxylate.

Experimental Protocol: Thermodynamic Solubility Determination

Reagents & Equipment[4][5]
  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 7.4 Phosphate Buffer.

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC with PDA/UV detector.

  • Standard: Pure this compound (solid).

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Weigh ~5 mg of the compound into 1.5 mL microcentrifuge tubes.

    • Add 250 µL of the target solvent (Water pH 7.4, MeOH, etc.) to each tube.

    • Check: Ensure undissolved solid is visible. If clear, add more solid.

  • Equilibration:

    • Agitate samples on an orbital shaker at 25°C for 24 hours .

    • Why: This ensures thermodynamic equilibrium (saturation) is reached, distinguishing it from kinetic solubility.

  • Phase Separation:

    • Centrifuge samples at 15,000 rpm for 10 minutes to pellet undissolved solids.

    • Critical: If the supernatant is cloudy, filter through a 0.22 µm PVDF filter (pre-saturated to prevent loss).

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Mobile Phase (50:50 Water:Acetonitrile).

    • Detection Wavelength: 320–350 nm .

    • Reasoning: The "push-pull" aminofuran system has a distinct UV-Vis absorption band in this region, avoiding interference from simple impurities.

  • Calculation:

    • Compare peak area against a calibration curve prepared from a DMSO stock standard (0.1 – 1.0 mg/mL).

Visualization of Workflows & Mechanisms

Diagram 1: Solubility Screening Workflow

This workflow illustrates the decision logic for solvent selection based on the compound's behavior.

SolubilityWorkflow Start Start: Solid Compound SolventAdd Add Solvent (25°C) (Target: Supersaturation) Start->SolventAdd CheckDiss Visual Check: Is Solid Visible? SolventAdd->CheckDiss AddMore Add More Solid CheckDiss->AddMore No (Clear) Equilibrate Equilibrate (24h Shake @ 25°C) CheckDiss->Equilibrate Yes (Suspension) AddMore->SolventAdd Sep Centrifuge/Filter Equilibrate->Sep Analyze HPLC-UV Quantification (λ = 340 nm) Sep->Analyze

Caption: Standardized workflow for thermodynamic solubility determination using the shake-flask method.

Diagram 2: pH-Dependent Ionization & Solubility

This diagram explains why the solubility changes with pH, highlighting the non-basic nature of the nitrogen.

IonizationScheme Acidic Acidic Neutral pH 4-5 (Transition) Partial Ionization Moderate Solubility Acidic->Neutral Deprotonation (-H+) Basic Basic Neutral->Basic Full Ionization Mech Mechanism: N is Non-Basic (Conjugated to Furan-CHO) Mech->Acidic Explains lack of cationic form

Caption: Ionization states of this compound across pH ranges.

References

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Formylfuran-2-carboxylic acid (CAS 13529-17-4).[1][3] Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • ChemicalBook. (2025). Solubility Data for Furan Derivatives. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Formyl-2-furoic acid. Retrieved from

Sources

Literature review of 5-formylfuran-2-yl substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Formylfuran-2-yl Substituted Piperidines: Synthesis, Characterization, and Therapeutic Potential

Abstract

The integration of furan and piperidine scaffolds represents a potent strategy in modern medicinal chemistry, leveraging the unique physicochemical properties of both heterocycles to create novel therapeutic agents.[1][2] This technical guide provides a comprehensive literature review of 5-formylfuran-2-yl substituted piperidines, a class of compounds demonstrating significant promise across various therapeutic areas. We delve into the foundational principles of their design, explore established synthetic methodologies, detail crucial characterization techniques, and summarize their biological activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide future discovery and optimization efforts within this chemical space.

Introduction: The Strategic Fusion of Furan and Piperidine

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Among them, the furan and piperidine rings are privileged structures due to their versatile chemical nature and prevalence in biologically active molecules.

  • The Furan Scaffold: Furan is a five-membered aromatic heterocycle containing an oxygen atom.[4] Its electron-rich nature and planarity make it an excellent pharmacophore. The presence of the ether oxygen can improve pharmacokinetic properties by adding polarity and creating potential for hydrogen bonding, which can enhance solubility and bioavailability.[5] The furan nucleus is a key component in drugs with a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][6] The aldehyde group at the 2-position, as in 5-formylfuran derivatives, serves as a critical synthetic handle for further molecular elaboration.[7]

  • The Piperidine Moiety: Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous building blocks in drug discovery.[2] Its conformational flexibility allows it to interact effectively with a wide range of biological targets. The basic nitrogen atom is often crucial for forming salt bridges with acidic residues in proteins, anchoring the molecule within a binding site. Piperidine-containing compounds are central to therapeutics targeting the central nervous system (CNS), inflammation, and infectious diseases.[8]

The combination of these two scaffolds into a single molecule, specifically the 5-formylfuran-2-yl substituted piperidine core, creates a unique chemical entity with modulated electronic and steric properties, offering a rich platform for developing next-generation therapeutics.

Synthetic Strategies and Methodologies

The synthesis of 5-formylfuran-2-yl substituted piperidines typically involves the formation of a carbon-nitrogen bond between the furan ring and the piperidine nitrogen. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on either heterocycle.

Nucleophilic Aromatic Substitution (SNAr)

A primary strategy involves the displacement of a suitable leaving group (e.g., a halogen) from the 5-position of a furan-2-carbaldehyde derivative by piperidine. This reaction is a cornerstone for synthesizing 5-(piperidin-1-yl)furan-2-carbaldehyde.

Causality in Experimental Design: The success of an SNAr reaction on an electron-rich furan ring is not trivial. It requires activation by an electron-withdrawing group, which in this case is the formyl group at the C2 position. The choice of a mild base and an appropriate solvent is critical to prevent side reactions while facilitating the nucleophilic attack by the piperidine nitrogen.

General Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)furan-2-carbaldehyde

This protocol is a representative example of an SNAr approach.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromofuran-2-carbaldehyde (1.0 equivalent) in DMSO.

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of piperidine (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-(piperidin-1-yl)furan-2-carbaldehyde.[9]

Reductive Amination

While less direct for the title compound, reductive amination is a key method for creating derivatives where the piperidine is attached via a methylene bridge. This involves reacting 5-formylfuran-2-carbaldehyde with a substituted piperidine under reducing conditions.

Multi-component and Catalytic Reactions

Modern synthetic organic chemistry offers advanced methods for constructing heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to first synthesize complex 5-substituted furans, which can then be further functionalized.[3]

General Synthetic Workflow

The development of these compounds follows a logical and iterative process, from initial design to final evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Validation cluster_2 Biological Evaluation A Scaffold Selection (Furan + Piperidine) B Synthetic Route Design (e.g., SNAr) A->B C Synthesis & Purification B->C D Spectroscopic Characterization (NMR, MS, IR) C->D E In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Redesign

Caption: Iterative workflow for the development of 5-formylfuran-2-yl substituted piperidines.

Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The aldehyde proton is highly characteristic, appearing as a singlet far downfield, typically between δ 9.5-9.7 ppm.[7] The protons on the furan ring show distinct doublets, and the piperidine protons usually appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm).[6]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is a key diagnostic peak, resonating around δ 175-180 ppm.[7] Signals for the furan and piperidine ring carbons appear in their expected regions.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is a prominent feature, typically found around 1670-1700 cm⁻¹.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[10][11]

Review of Biological Activities

The fusion of the furan and piperidine moieties has yielded compounds with a diverse range of pharmacological activities.

Anti-inflammatory and Antioxidant Activities

Hybrid molecules combining a furan core with piperidine have demonstrated notable potential as anti-inflammatory and antioxidant agents.[12] Studies have shown that these compounds can act as potent scavengers of reactive oxygen species and inhibit protein denaturation, a hallmark of inflammation.[6]

Anticancer and Cytotoxic Potential

The furan scaffold is a component of several compounds with cytotoxic activity against various cancer cell lines.[12] The incorporation of a piperidine ring can enhance this activity. While specific data on 5-formylfuran-2-yl piperidines is emerging, related furan-piperidine derivatives have shown inhibitory activity against kinases like Akt1, which are critical for cancer cell survival.[12] Some furan derivatives are believed to exert their anticancer effects by inducing apoptosis (programmed cell death).[7]

Central Nervous System (CNS) Activity

Given the prevalence of the piperidine ring in neuroactive drugs, furan-piperidine hybrids have been investigated for CNS effects. Studies on related structures containing a furan and a piperazine (a similar heterocycle) moiety have shown significant antidepressant and antianxiety activities in animal models.[13]

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of these compounds is highly dependent on their specific chemical structure. The following table summarizes quantitative data from a study on a piperidine-furan hybrid, showcasing its anti-inflammatory and antioxidant potential.[6][12]

Compound IDHPSA IC₅₀ (µg/mL)IAD IC₅₀ (µg/mL)MChA IC₅₀ (µg/mL)ATA IC₅₀ (µg/mL)
H2 (Piperidine-Furan Hybrid)14.18 ± 0.61104.58 ± 2.6512.87 ± 0.4460.1 ± 8.16
Ketoprofen (Standard Drug)-126.58 ± 5.00-720.57 ± 19.78
Data sourced from studies on furan-piperidine hybrids.[6][12]
Abbreviations: HPSA: Hydrogen Peroxide Scavenging Activity; IAD: Inhibition of Albumin Denaturation; MChA: Metal Chelating Activity; ATA: Anti-tryptic Activity.

Insight: The piperidine-furan hybrid H2 demonstrated significantly more potent anti-tryptic activity (a measure of anti-inflammatory effect) with an IC₅₀ value over 10 times lower than the standard drug, ketoprofen.[12] This highlights the therapeutic potential of this structural combination.

Conclusion and Future Outlook

The 5-formylfuran-2-yl substituted piperidine scaffold is a promising platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The existing body of research demonstrates significant potential in anti-inflammatory, antioxidant, and anticancer applications.

Future research should focus on:

  • Expanding Structural Diversity: Synthesizing and testing a wider range of derivatives with substitutions on both the furan and piperidine rings to build a more comprehensive SAR.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

This guide serves as a foundational resource, providing both the theoretical background and practical methodologies necessary to advance research into this valuable class of heterocyclic compounds.

References

  • Banerjee, M. et al. (2012). Medicinal significance of furan derivatives: A Review. International Journal of Review in Life Sciences, 2(1), 7-16.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem. [Source: BenchChem]
  • Siddiqui, A. A. et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. [Source: Arabian Journal of Chemistry]
  • Easwari, T. S. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Academia.edu. [Source: Academia.edu]
  • Sharma, V. et al. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Source: Der Pharma Chemica]
  • Stoyanov, S. et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. PSE Community.org. [Source: PSE Community.org]
  • Al-Ostoot, F. H. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Source: IntechOpen]
  • Shatsa, O. et al. (2022).
  • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Source: Advanced Journal of Chemistry A]
  • Saeid, H. et al. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Source: AlQalam Journal of Medical and Applied Sciences]
  • Semantic Scholar. (n.d.). Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Source: Semantic Scholar]
  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. BenchChem. [Source: BenchChem]
  • National Center for Biotechnology Information. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde.
  • Çakmak, A. S. et al. (2026). Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. PubMed. [Source: PubMed]
  • Sköld, C. O. (n.d.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Uppsala University. [Source: Uppsala University]
  • Sengpracha, W. et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Source: Oriental Journal of Chemistry]
  • Sengpracha, W. et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
  • PubChemLite. (2026). 5-(piperidin-1-yl)furan-2-carbaldehyde. PubChemLite. [Source: PubChemLite]
  • Liu, X.-F. et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate.
  • Çakmak, A. S. et al. (2026). Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies. PMC. [Source: PMC]
  • Leist, M. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Source: MDPI]

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An In-depth Technical Guide to 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. As a compound not yet commercially cataloged, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. It outlines the molecule's structural components, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and a thorough analysis of its potential hazards based on its constituent functional groups. This guide is designed to equip scientists with the necessary information for its synthesis, safe handling, and evaluation in research settings.

Introduction and Rationale

The convergence of furan and piperidine scaffolds in a single molecule presents a compelling opportunity for chemical and biological exploration. The furan ring is a versatile heterocyclic core found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[1] However, the furan moiety is also associated with metabolic instability and potential toxicity, as its oxidation can lead to reactive intermediates like epoxides and dialdehydes that may cause hepatotoxicity.[1][2] The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The title compound, this compound, integrates these two key motifs. The formyl group on the furan ring and the carboxylic acid on the piperidine ring offer orthogonal handles for further chemical modification, making this molecule a versatile building block for creating libraries of more complex derivatives. This guide provides the fundamental knowledge required to synthesize and handle this compound, enabling its investigation as a potential scaffold in drug discovery programs.

Chemical Identity and Physicochemical Properties

As of the date of this publication, this compound does not have a registered CAS number, indicating its status as a novel or non-commercial research compound. The identity is therefore defined by its structure and systematic name.

Structure:

Caption: Structure of this compound.

Table 1: Predicted and Calculated Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃NO₄(Calculated)
Molecular Weight 223.23 g/mol (Calculated)
CAS Number Not Assigned(Literature Search)
Predicted logP 0.85(Calculated, e.g., using SwissADME)
Predicted pKa (Acidic) ~4.5(Based on carboxylic acid moiety)
Predicted pKa (Basic) ~5.0(Based on tertiary amine)
Topological Polar Surface Area (TPSA) 77.94 Ų(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
Appearance Expected to be a solid at room temperature(Inference from similar structures)

Proposed Synthesis Pathway: Reductive Amination

A robust and logical approach to synthesize the target molecule is through a reductive amination reaction between 5-formylfuran-2-carboxylic acid and a suitable piperidine-3-carboxylic acid ester, followed by saponification. This method is widely used for the formation of C-N bonds and is generally high-yielding.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 5-Formylfuran-2-carboxylic acid (CAS: 13529-17-4) Reagent1 Na(OAc)3BH DCE, rt, 12h SM1->Reagent1 SM2 Piperidine-3-carboxylic acid ethyl ester SM2->Reagent1 Intermediate Ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate Reagent2 1. LiOH, THF/H2O 2. HCl (aq) to pH ~4 Intermediate->Reagent2 Saponification Product This compound Reagent1->Intermediate Reductive Amination Reagent2->Product

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of 5-formylfuran-2-carboxylic acid (1.0 eq)[3][4][5] in 1,2-dichloroethane (DCE), add piperidine-3-carboxylic acid ethyl ester (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Expert Insight: Pre-formation of the imine before adding the reducing agent can often improve yields by minimizing side reactions, such as the reduction of the starting aldehyde.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise over 15 minutes.

    • Causality: Na(OAc)₃BH is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₄ or NaCNBH₃ and does not reduce the carboxylic acid or ester functionalities present.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Saponification

  • Dissolve the purified ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Expert Insight: LiOH is a strong base suitable for ester hydrolysis. Monitoring by TLC is crucial to avoid potential side reactions or degradation with prolonged exposure to strong base.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 4 by the dropwise addition of 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry. If it remains in solution, extract with a suitable organic solvent like ethyl acetate, dry the organic phase, and concentrate to obtain the final product.

Safety Data and Handling (Provisional SDS)

In the absence of an official Safety Data Sheet (SDS), this section provides a hazard assessment based on the known toxicological profiles of the molecule's constituent parts: the furan ring, the piperidine moiety, and the aldehyde/carboxylic acid functional groups.

Table 2: Hazard Identification and Recommended Precautions

Hazard ClassGHS PictogramSignal WordHazard Statement & Precautionary Measures
Acute Toxicity 💀Danger H302/311/331: Harmful if swallowed. Toxic in contact with skin or if inhaled. [6] Precautions: P261, P264, P270, P280. Avoid all contact. Handle only in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.
Skin Corrosion/Irritation corrosiveDanger H314: Causes severe skin burns and eye damage. [6] Precautions: P280, P303+P361+P353, P305+P351+P338.[7] In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[8][9]
Carcinogenicity/Organ Toxicity health_hazardDanger H351: Suspected of causing cancer. [10] H372: May cause damage to organs (liver) through prolonged or repeated exposure. [10] Rationale: The furan ring is classified as a possible human carcinogen (Group 2B by IARC) and is a known hepatotoxin due to metabolic activation.[2][11][12] Precautions: P201, P202, P260. Handle as a potential carcinogen. Minimize exposure quantity and duration.
Respiratory/Skin Irritation exclamation_markWarning H315/319/335: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [13][14] Precautions: P261, P271.[13] Avoid breathing dust. Ensure adequate ventilation.
First Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[7] Immediately call a POISON CENTER or doctor.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] Immediately call a POISON CENTER or doctor.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][8] Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.[8]

Potential Applications and Future Directions

This molecule is a promising starting point for the development of novel therapeutics. The strategic combination of the furan and piperidine rings could lead to compounds with unique biological profiles. The furan moiety can engage in specific interactions with biological targets, while the piperidine can be used to tune physicochemical properties.

  • Drug Discovery Scaffold: The aldehyde and carboxylic acid groups serve as versatile handles for library synthesis. The aldehyde can be converted into various functional groups (e.g., amines, alcohols, oximes), while the carboxylic acid is ideal for amide bond formation, allowing for the exploration of a vast chemical space.

  • Bioisosteric Replacement: In known drugs containing a furan ring, this scaffold could be used to explore structure-activity relationships, potentially leading to derivatives with improved safety profiles.

  • Probes for Chemical Biology: The molecule could be functionalized with fluorescent tags or affinity labels to serve as a chemical probe for identifying new biological targets.

Future work should focus on the synthesis of a small library of derivatives to assess their biological activity in relevant assays, alongside a thorough investigation of their metabolic stability and toxicological profiles.

Conclusion

This compound represents an unexplored but promising scaffold for chemical and pharmaceutical research. This guide provides a foundational framework for its synthesis, safe handling, and potential applications. By understanding its chemical nature and adhering to the safety precautions derived from its constituent parts, researchers can effectively utilize this molecule to advance their drug discovery and development efforts.

References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • PubMed. (2022, January 25). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.
  • Ellinika Hoaxes. (2010, March 17). Toxicity and carcinogenicity of furan in human diet.
  • Grantome. (2000, August 17). Mechanisms of Furan-Induced Toxicity and Carcinogenicity.
  • Unknown Source. (n.d.). Furan in processed food: formation, toxicology and monitoring: a Review.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.
  • The Good Scents Company. (n.d.). 2-furoic acid, 88-14-2.
  • ThermoFisher. (2023, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2020, February 19). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid.
  • Unknown Source. (n.d.). Piperidine - SAFETY DATA SHEET.
  • Unknown Source. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Furoic Acid-d3 | C5H4O3 | CID 57607861.
  • ChemScene. (n.d.). 13529-17-4 | 5-Formylfuran-2-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2).
  • Sigma-Aldrich. (n.d.). 5-formylfuran-2-carboxylic acid.
  • PMC. (2023, October 10). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.
  • MDPI. (2022, March 8). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.
  • Fluorochem. (n.d.). 5-Formyl-2-furancarboxylic acid (CAS 13529-17-4).
  • Santa Cruz Biotechnology. (n.d.). 5-Formylfuran-2-carboxylic Acid | CAS 13529-17-4 | SCBT.
  • BLD Pharm. (n.d.). 603999-19-5|5-Formylfuran-3-carboxylic acid.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET.
  • arkat usa. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

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Bioactivity and Metabolic Stability of Furan-Containing Amino Acid Scaffolds: A Double-Edged Sword in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The furan ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique stereoelectronic properties and its capacity to act as a bioisostere for phenyl rings make it a cornerstone in the design of novel therapeutics.[1][2] When incorporated into an amino acid framework, the resulting furan-containing amino acid scaffolds present a compelling class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] However, the very electronic characteristics that bestow this bioactivity also render the furan ring susceptible to metabolic activation by cytochrome P450 enzymes, often leading to the formation of reactive metabolites.[6][7] This metabolic liability can result in significant toxicological concerns, including hepatotoxicity and carcinogenicity, posing a critical challenge in drug development.[2][8][9]

This technical guide provides an in-depth exploration of the dual nature of furan-containing amino acid scaffolds. We will dissect the structural basis of their diverse bioactivities, elucidate the mechanisms of their metabolic instability, and present field-proven strategies and detailed experimental protocols for their evaluation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of this promising, yet challenging, chemical space.

Section 1: The Spectrum of Bioactivity: The Upside of the Furan Scaffold

The furan nucleus is a versatile pharmacophore found in numerous clinically approved drugs.[10] Its utility stems from its unique combination of properties: the ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking and other non-polar interactions, enhancing binding affinity and selectivity for biological targets.[2][4] When integrated into an amino acid scaffold, these properties can be further modulated to achieve desired pharmacological effects.

Furan-containing compounds exhibit a remarkable range of biological functions:

  • Antimicrobial Activity: Nitrofurans, such as Nitrofurantoin, are a classic example where the furan ring is central to the drug's function. In bacterial cells, the nitro group is reduced to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[2][10]

  • Anticancer Activity: Many furan derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] Their mechanisms often involve inducing apoptosis or inhibiting crucial cellular machinery like tubulin polymerization.[2][11] Furan-conjugated tripeptides have shown high potency and selectivity against human cervical cancer cells.[12]

  • Anti-inflammatory Activity: The furan ring is a key component of several anti-inflammatory drugs that function by inhibiting enzymes like cyclooxygenase-2 (COX-2).[2][10]

  • Antiviral and Antifungal Properties: Certain furan-based compounds have been shown to be effective against viruses like HIV and influenza, as well as fungal species such as Candida and Aspergillus.[2]

The amino acid portion of the scaffold provides crucial anchor points for molecular recognition, influencing target specificity and improving physicochemical properties like solubility and cell permeability, which are critical for overall drug efficacy.

Quantitative Analysis of Bioactivity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). Below is a table summarizing representative data from the literature.

Compound ClassTarget/OrganismBioactivity MetricPotency RangeReference(s)
Furan-1,3,4-oxadiazole HybridsM. tuberculosis H37RvMIC3.13 - 6.25 µg/mL[13]
Furan-conjugated TripeptidesHeLa (Cervical Cancer)IC₅₀0.15 ± 0.05 µg/mL[12]
Furan-containing AmidesAnti-inflammatoryATA (IC₅₀)60.1 - 150.99 µM[14]
NitrofurantoinE. coliMIC~4 µg/mL[2][10]

Section 2: The Challenge of Metabolic Stability: The Downside of the Furan Scaffold

The primary hurdle in the development of furan-based drugs is their metabolic instability. The furan ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1, which is a crucial first step in its biotransformation.[6][15] This oxidative process does not lead to detoxification but instead generates highly reactive and toxic metabolites.[7]

Mechanism of Metabolic Activation

The P450-mediated oxidation of the furan ring generates electrophilic intermediates. Depending on the substitution pattern of the ring, this intermediate can be either an epoxide or, more commonly, a cis-enedione like cis-2-butene-1,4-dial (BDA).[6][7][16]

cluster_0 P450-Mediated Oxidation cluster_1 Cellular Damage Furan_Scaffold Furan-Containing Amino Acid Reactive_Metabolite Reactive Intermediate (cis-enedial or epoxide) Furan_Scaffold->Reactive_Metabolite CYP450 Enzymes (e.g., CYP2E1) Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, GSH) Reactive_Metabolite->Cellular_Nucleophiles Electrophilic Attack Covalent_Adducts Covalent Adducts Toxicity Hepatotoxicity, Carcinogenicity

Caption: Metabolic activation of the furan ring leading to cellular toxicity.

These reactive metabolites readily alkylate cellular macromolecules, forming covalent adducts with proteins and, in some cases, DNA.[6] This process depletes cellular glutathione (GSH), uncouples oxidative phosphorylation, and ultimately triggers toxicities, most notably dose-dependent hepatotoxicity and, with chronic exposure, carcinogenicity.[2][6][8]

Section 3: Experimental Evaluation: A Practical Guide

A robust and reliable assessment of both bioactivity and metabolic stability is paramount in the early stages of drug discovery to identify promising candidates and flag metabolic liabilities.[17][18]

Part A: Protocols for Assessing Bioactivity

This colorimetric assay assesses the metabolic activity of cells and is a standard method for measuring the cytotoxic potential of a compound.[3]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-containing amino acid compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Part B: Protocols for Assessing Metabolic Stability

The goal of these assays is to measure the rate of disappearance of a parent compound over time when incubated with metabolically active systems, allowing for the calculation of intrinsic clearance (Clint) and in vitro half-life (t½).[17][19]

This assay is a primary screen for Phase I metabolic activity, predominantly mediated by CYP enzymes.[17][20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor solution).

  • Incubation Setup:

    • In a 96-well plate, pre-warm the HLM (final concentration ~0.5 mg/mL) and buffer to 37°C.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed cofactor solution. For a negative control (T=0 and no metabolism), add an organic solvent like cold acetonitrile before the cofactor.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (k / [protein concentration]) * 1000

This assay provides a more comprehensive assessment of metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[19][21]

Methodology: The protocol is similar to the microsomal stability assay, with key differences:

  • Matrix: Use cryopreserved or fresh hepatocytes instead of microsomes. The typical cell density is 0.5-1.0 x 10⁶ viable cells/mL.

  • Cofactors: No external cofactors are needed as the cells are intact and contain their own.

  • Data Analysis: Clint is typically expressed in units of µL/min/10⁶ cells.

cluster_workflow In Vitro Metabolic Stability Workflow Start Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffer) Incubate Incubate Compound with Matrix at 37°C Start->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile + Internal Std) Time_Points->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Data Plot ln(% Remaining) vs. Time Analyze->Data Calculate Calculate t½ and Clint Data->Calculate

Caption: General workflow for an in vitro metabolic stability assay.

Interpreting the Data: A Balancing Act

The ideal drug candidate will exhibit high potency in bioactivity assays (low IC₅₀ or MIC) and a favorable metabolic stability profile (longer t½, lower Clint). Compounds that are rapidly metabolized (t½ < 30 min in HLM) often face challenges with achieving sufficient in vivo exposure.[18] Conversely, highly stable compounds may lead to bioaccumulation and potential off-target toxicity.[18]

ParameterFavorable ProfileUnfavorable ProfileImplication of Unfavorable Profile
Bioactivity (IC₅₀/MIC) Low (nM to low µM)High (>10 µM)Poor efficacy; may require high doses.
Metabolic Stability (t½) Moderate to HighLow (< 30 min)Rapid clearance, poor bioavailability, short duration of action.
Intrinsic Clearance (Clint) LowHighHigh first-pass metabolism, leading to low oral bioavailability.[20]

Conclusion and Future Outlook

Furan-containing amino acid scaffolds represent a fertile ground for the discovery of novel therapeutic agents due to their proven and diverse biological activities.[1][2] However, the inherent risk of metabolic activation into toxic intermediates necessitates a proactive and integrated drug discovery strategy.[6][7] Success in this chemical space hinges on the ability of medicinal chemists to strike a delicate balance: designing molecules that retain potent bioactivity while minimizing their susceptibility to oxidative metabolism.

Future efforts should focus on early-stage, parallel screening of both efficacy and metabolic stability. The application of computational modeling to predict sites of metabolism, coupled with medicinal chemistry strategies like strategic deuteration or substitution with electron-withdrawing groups, will be crucial.[2][22] By embracing the dual nature of the furan scaffold and employing the rigorous experimental methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this remarkable class of compounds.

References

A consolidated list of all sources cited within this guide, including full titles and verifiable URLs.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (URL: [Link])

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (2022, January 25). (URL: [Link])

  • Metabolic Stability Assay - Creative Biolabs. (URL: [Link])

  • Metabolic Stability Services - Eurofins Discovery. (URL: [Link])

  • Metabolic Stability - Frontage Laboratories. (URL: [Link])

  • Efforts towards the synthesis of furan containing bioactive compounds - ShareOK. (2023, December 15). (URL: [Link])

  • Cortex dictamni-induced liver injury in mice: The role of P450-mediated metabolic activation of furanoids - PubMed. (2020, September 15). (URL: [Link])

  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450 - PubMed. (2024, July 1). (URL: [Link])

  • Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin via an epoxide (A) or - ResearchGate. (URL: [Link])

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). (URL: [Link])

  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...) - ResearchGate. (URL: [Link])

  • Charges of the three bioisosteric moieties (carboxylic acid, furan, and...) - ResearchGate. (URL: [Link])

  • Diversity oriented synthesis for drug discovery using a furan epoxide. (URL: [Link])

  • Examples of furan‐containing drugs and natural products. - ResearchGate. (URL: [Link])

  • Clinically approved drugs containing furan ring - ResearchGate. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. (2025, September 4). (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). (URL: [Link])

  • Toxicity and carcinogenity of furan in human diet - ResearchGate. (2025, August 7). (URL: [Link])

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (URL: [Link])

  • PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW - PharmaTutor. (2012, November 28). (URL: [Link])

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins | Chemical Research in Toxicology - ACS Publications. (2024, September 6). (URL: [Link])

  • (PDF) A Review on Biological and Medicinal Significance of Furan - ResearchGate. (URL: [Link])

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC. (2020, December 16). (URL: [Link])

  • comprehensive review on furan and its derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 12). (URL: [Link])

  • RoC Profile: Furan - National Toxicology Program (NTP). (2018, March 15). (URL: [Link])

  • Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed. (URL: [Link])

  • (PDF) Modeling, synthesis and in vitro screening of unusual amino acids and peptides as protease inhibitors - ResearchGate. (URL: [Link])

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. (2022, April 18). (URL: [Link])

  • Amino Acids Assay Kit - CliniSciences. (URL: [Link])

  • In Vitro Assessment of the Bioaccessibility and Hypoglycemic Properties of Essential Amino Acids Blend: Implication for Diabetes Management - PMC. (URL: [Link])

  • In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize - PMC. (2020, November 19). (URL: [Link])

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Methodological & Application

Synthesis and Characterization Protocol for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This application note details a robust, step-by-step synthetic protocol for the preparation of 1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid. The methodology relies on a nucleophilic aromatic substitution (SNAr) between 5-bromo-2-furaldehyde and piperidine-3-carboxylic acid (nipecotic acid).

The furan scaffold is a highly versatile building block in medicinal chemistry and organic synthesis[1]. While unactivated furans are generally resistant to nucleophilic aromatic substitution, the presence of a strongly electron-withdrawing formyl group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the furan ring[2]. This electronic activation facilitates the displacement of a halide leaving group (e.g., bromide) at the C2 position by secondary amines.

Causality in Reaction Design: Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the carboxylic acid of the nipecotic acid. This ensures the secondary amine remains unprotonated and highly nucleophilic, preventing zwitterion formation. The reaction is conducted in a polar aprotic solvent (DMF) at elevated temperatures (90 °C) to overcome the activation energy barrier of the Meisenheimer complex transition state.

Reagents and Materials

The following table summarizes the quantitative stoichiometry required for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
5-Bromo-2-furaldehyde 175.001.01.75 g (10.0 mmol)Electrophile
Piperidine-3-carboxylic acid 129.161.21.55 g (12.0 mmol)Nucleophile
Potassium carbonate (K₂CO₃) 138.212.53.45 g (25.0 mmol)Base / Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09-20 mLPolar Aprotic Solvent
Hydrochloric acid (HCl, 1M) 36.46-As neededAcidification / Workup
Ethyl Acetate (EtOAc) 88.11-40 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Execution
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.75 g, 10.0 mmol) and piperidine-3-carboxylic acid (1.55 g, 12.0 mmol).

  • Solvation: Add anhydrous DMF (20 mL) to the flask and stir at room temperature until the solids are partially dissolved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.45 g, 25.0 mmol) to the reaction mixture.

    • Causality Note: A 2.5 equivalent excess of base is critical. One equivalent deprotonates the carboxylic acid to form the soluble potassium carboxylate salt, freeing the secondary amine for nucleophilic attack. The remaining base neutralizes the hydrobromic acid (HBr) byproduct generated during the substitution, preventing the reaction from stalling.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert argon atmosphere for 8–12 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The disappearance of the UV-active 5-bromo-2-furaldehyde spot and the emergence of a highly polar spot at the baseline (the carboxylate salt) confirms successful conversion.

Phase 2: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of distilled water. The target product will dissolve into the aqueous layer as the potassium carboxylate salt.

  • Organic Wash: Extract the aqueous layer with ethyl acetate (2 × 20 mL) to remove any unreacted 5-bromo-2-furaldehyde and non-polar organic impurities. Discard the organic layers.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous stirring to adjust the pH to approximately 3.5–4.0.

    • Causality Note: The isoelectric point (pI) of the product is reached when the carboxylic acid is protonated. Because the furan-bound nitrogen is now part of an enamine-like system (with heavily reduced basicity due to the electron-withdrawing formyl group), it remains unprotonated. The neutral free acid precipitates rapidly at this pH.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 × 10 mL).

Phase 3: Purification
  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol/water (1:1 v/v).

  • Drying: Dry the purified product in a vacuum oven at 45 °C for 12 hours to afford the pure this compound as a solid powder.

Mechanistic Pathway Visualization

SNAr_Mechanism N1 5-Bromo-2-furaldehyde (Electrophile) N4 Meisenheimer Complex (Transition State) N1->N4 Step 2 (SNAr) N2 Nipecotic Acid (Nucleophile) N3 Base (K2CO3) Deprotonation N2->N3 Step 1 N3->N4 N5 Bromide Elimination (-KBr, -H2O) N4->N5 Rearrangement N6 1-(5-Formylfuran-2-yl) piperidine-3-carboxylate N5->N6 Intermediate N7 Acidification (HCl) pH 3.5 - 4.0 N6->N7 Workup N8 Target Compound: 1-(5-Formylfuran-2-yl) piperidine-3-carboxylic acid N7->N8 Precipitation

Workflow and SNAr mechanism for the synthesis of this compound.

Analytical Characterization (Expected Results)

To establish a self-validating system, the synthesized compound must be verified against the following expected spectral data:

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₃NO₄[M+H]⁺ 224.09, found 224.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.40 (br s, 1H, COOH )
      
    • 
       9.25 (s, 1H, CH O)
      
    • 
       7.45 (d, J = 3.8 Hz, 1H, furan C4-H )
      
    • 
       5.60 (d, J = 3.8 Hz, 1H, furan C3-H )
      
    • 
       3.80 - 3.50 (m, 2H, piperidine N-CH ₂)
      
    • 
       3.20 - 2.95 (m, 2H, piperidine N-CH ₂)
      
    • 
       2.50 (m, 1H, CH -COOH)
      
    • 
       1.95 - 1.40 (m, 4H, piperidine CH ₂)
      
    • Causality Note: The dramatic upfield shift of the furan C3 proton (

      
       ~5.60 ppm) compared to standard furans is characteristic of the strong electron-donating resonance effect of the piperidine nitrogen into the furan ring. This unequivocally confirms successful C-N bond formation.
      

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews - ACS Publications[Link][1]

  • The Synthesis of Functionalised Sulfonamides UCL Discovery[Link][2]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors RSC Publishing[Link]

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Application Notes & Protocols for Reductive Amination Using 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for performing reductive amination reactions using 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid as a key building block. This protocol is designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, discuss critical process parameters, and provide troubleshooting guidance. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Strategic Value of the Furan-Piperidine Scaffold

The fusion of a furan ring with a piperidine moiety creates a molecular scaffold of significant interest in medicinal chemistry. The piperidine ring is one of the most ubiquitous saturated heterocycles found in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile scaffold for interacting with biological targets. The furan ring, an aromatic heterocycle, acts as a stable and versatile linker or pharmacophoric element.

The subject of this guide, this compound, is a bifunctional building block. The aldehyde group on the furan is a prime handle for introducing molecular diversity via reactions like reductive amination, allowing for the covalent linkage of a primary or secondary amine. The carboxylic acid on the piperidine ring provides a secondary site for modification, such as amide bond formation, or can act as a key interacting group with a biological target.

Reductive amination is a cornerstone of medicinal chemistry due to its efficiency and broad substrate scope in forming C-N bonds. It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly valued for its operational simplicity and high yields.

Reaction Mechanism and Selection of Reagents

The reductive amination process involves two discrete chemical transformations occurring in a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine). In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion. The carboxylic acid on the piperidine substrate can act as an intramolecular acid catalyst, potentially accelerating this step.

  • In-Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion (C=N⁺) to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the iminium intermediate.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationAdvantagesConsiderations & Disadvantages
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild and selective for iminium ions over aldehydes/ketones. Tolerates acidic conditions. Non-toxic byproducts.Moisture-sensitive. Stoichiometric amounts are required.
Sodium CyanoborohydrideNaBH₃CNEffective at neutral to slightly acidic pH. Highly selective.Highly toxic (releases HCN gas in strong acid). Requires careful pH control.
Sodium BorohydrideNaBH₄Inexpensive and readily available.Can reduce the starting aldehyde, especially at neutral pH. Requires careful control of conditions, often run at lower temperatures.

For the reaction with this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent. Its mild nature prevents unwanted reduction of the furan aldehyde, and its efficacy under slightly acidic conditions is compatible with the carboxylic acid moiety of the substrate.

Experimental Design & Workflow

A successful synthesis requires careful planning and execution. The following diagram outlines the typical workflow for the reductive amination protocol described below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Substrate & Amine prep_solvent Prepare Anhydrous Solvent prep_reagents->prep_solvent prep_setup Assemble Glassware under N2 prep_solvent->prep_setup dissolve Dissolve Substrate & Amine in Solvent prep_setup->dissolve add_reagent Add NaBH(OAc)3 Portion-wise dissolve->add_reagent stir Stir at Room Temp (Monitor by TLC/LC-MS) add_reagent->stir quench Quench with sat. NaHCO3 stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract dry_purify Dry, Concentrate & Purify (Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS, HPLC) dry_purify->characterize

Caption: Experimental workflow for reductive amination.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic primary amine (e.g., benzylamine).

Materials:

  • This compound (Substrate)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous DCM (or DCE) to dissolve the substrate (concentration typically 0.1-0.2 M). Add the amine (1.1 equiv) to the solution via syringe.

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting aldehyde.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (degraded by moisture).2. Insufficient time for iminium formation.3. Reaction temperature is too low.1. Use a fresh bottle of NaBH(OAc)₃.2. Increase the initial stirring time before adding the reducing agent.3. Allow the reaction to stir longer or gently warm to 30-40 °C.
Aldehyde Starting Material Remains 1. Insufficient reducing agent.2. Deactivated amine.1. Add an additional portion (0.3-0.5 equiv) of NaBH(OAc)₃.2. Use a fresh source of the amine.
Formation of Side Products 1. Over-reduction of the aldehyde (if using NaBH₄).2. Dimerization or polymerization of the aldehyde.1. Switch to a milder reducing agent like NaBH(OAc)₃.2. Ensure slow, portion-wise addition of the reducing agent. Maintain dilute conditions.
Difficult Purification Product is highly polar due to the carboxylic acid.Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to reductive amination to simplify purification. The ester can be hydrolyzed back to the acid in a subsequent step if needed.

Visualization of the Core Reaction

The following diagram illustrates the fundamental transformation occurring in this protocol.

Caption: General mechanism of reductive amination.

References

  • Giordanetto, F., Kihlberg, J. (2014). Saturated heterocycles in drug discovery. Journal of Medicinal Chemistry, 57(2), 278-295. Available at: [Link]

  • Vitol, E. A., et al. (2014). The Piperidine Ring in FDA-Approved and Experimental Drugs. ChemPlusChem, 79(5), 635-646. Available at: [Link]

  • Baxter, E. W., Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Application Notes and Protocols for Amide Coupling Procedures Involving Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine-3-Carboxamides in Medicinal Chemistry

The piperidine scaffold is a privileged structural motif in modern drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Specifically, derivatives of piperidine-3-carboxylic acid are crucial building blocks for synthesizing compounds with diverse biological activities, including potential anticancer and anti-osteoporosis agents.[1][3][4] The amide bond, being one of the most prevalent linkages in bioactive molecules, makes the efficient and reliable formation of piperidine-3-carboxamides a critical process in medicinal chemistry.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuances of amide coupling reactions involving piperidine-3-carboxylic acid and its derivatives. We will delve into the inherent challenges, present detailed, field-proven protocols for various coupling methodologies, and offer insights to guide reagent selection and reaction optimization.

Core Challenges in Amide Coupling with Piperidine-3-Carboxylic Acid Derivatives

While amide bond formation is a fundamental transformation, the use of piperidine-3-carboxylic acid derivatives presents specific challenges that must be addressed to ensure high yields, purity, and stereochemical integrity.

  • Steric Hindrance: The non-planar, chair-like conformation of the piperidine ring can create significant steric bulk around the carboxylic acid at the 3-position. This can impede the approach of both the coupling reagent and the incoming amine, particularly with sterically demanding coupling partners.[8]

  • Epimerization: For chiral piperidine-3-carboxylic acids (e.g., (R)- or (S)-nipecotic acid), the acidic α-proton is susceptible to abstraction under basic conditions, which are often employed in amide coupling reactions.[9] This can lead to epimerization, the loss of stereochemical purity, which is often detrimental to a compound's biological activity.[9][10][11] The formation of an activated ester intermediate is a key step where this loss of stereointegrity can occur.

  • Nucleophilicity of the Piperidine Nitrogen: The secondary amine of the piperidine ring is itself a nucleophile. If not adequately protected (e.g., with Boc, Cbz, or Fmoc groups), it can compete with the desired amine in the coupling reaction, leading to oligomerization or other side products.

Strategic Approaches and Reagent Selection

The choice of coupling reagent and reaction conditions is paramount to overcoming these challenges. Modern amide bond formation relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[12][13] The most common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.[14][15]

Reagent_Selection Piperidine_Acid Piperidine-3-Carboxylic Acid Derivative Challenges Key Challenges: - Steric Hindrance - Epimerization Risk - Piperidine N-H Reactivity Piperidine_Acid->Challenges Strategy Coupling Strategy Selection Challenges->Strategy Carbodiimides Carbodiimides (EDC, DCC) + Cost-effective - N-acylurea byproduct - Moderate racemization risk Strategy->Carbodiimides Uronium Uronium/Aminium Salts (HATU, HBTU) + High efficiency + Low racemization + Fast reaction rates Strategy->Uronium Phosphonium Phosphonium Salts (PyBOP) + High efficiency + Low racemization - More expensive Strategy->Phosphonium

Comparative Analysis of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical and often depends on the specific substrates, scale, and cost considerations. Below is a summary of commonly used reagents.

Coupling Reagent SystemKey AdvantagesKey DisadvantagesTypical Use Case for Piperidine-3-Carboxylic Acids
EDC/HOBt Water-soluble byproducts, easy workup, cost-effective.[12][16]Moderate risk of epimerization, can form N-acylurea side products.[17]Routine couplings with less sterically hindered amines and where cost is a primary concern.
HATU/DIPEA High coupling efficiency, fast reaction rates, very low epimerization risk.[18][19]Higher cost, byproducts can sometimes be difficult to remove.[20]"Difficult" couplings involving sterically hindered amines or epimerization-prone substrates.
PyBOP/DIPEA High efficiency, low racemization.[14][19]Higher cost, phosphine oxide byproducts.Effective for sterically hindered systems and peptide-like couplings.
T3P® High yields, low epimerization, simple workup (water-soluble byproducts).[21]Can be more expensive than carbodiimides.A good "green" chemistry alternative with a favorable safety profile.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. Always monitor reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Amide Coupling using EDC/HOBt

This method is a robust and cost-effective choice for many standard amide couplings. The addition of HOBt is crucial as it forms a more stable activated ester, which minimizes the risk of epimerization and the formation of the N-acylurea byproduct.[12][16]

EDC_Protocol

Materials:

  • N-protected piperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • N-hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected piperidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. The reaction mixture may become cloudy.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.[12]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[12][16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency Coupling using HATU

HATU is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, fast reaction times, and ability to suppress epimerization, making it ideal for challenging substrates.[18][22] The mechanism involves the rapid formation of a highly reactive OAt-active ester.[18][23]

HATU_Mechanism

Materials:

  • N-protected piperidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) in one portion. The solution may change color.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete in a shorter time frame compared to EDC/HOBt. Monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Self-Validating Systems: In-Process Controls and Troubleshooting

To ensure the trustworthiness of these protocols, it is essential to incorporate in-process controls.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is critical. The disappearance of the limiting reagent (usually the carboxylic acid) and the appearance of the product spot/peak confirms the reaction is proceeding.

  • pH Control: In aqueous or partially aqueous systems, maintaining the appropriate pH is crucial. For EDC couplings involving biomolecules, a pH of 7.2-8.0 is often optimal.[13]

  • Troubleshooting Low Yields:

    • Inadequate Activation: If the reaction stalls, consider a more potent coupling reagent (e.g., switching from EDC to HATU).[17]

    • Poor Nucleophilicity of Amine: For electron-deficient or very hindered amines, increasing the reaction temperature (e.g., to 40-60 °C) or extending the reaction time may be necessary.[17][24]

    • Side Reactions: The formation of N-acylurea with EDC can be minimized by ensuring HOBt is present and that the amine can react promptly with the activated ester.[17]

Conclusion

The synthesis of piperidine-3-carboxamides is a vital process in the development of new therapeutics. By understanding the inherent challenges of steric hindrance and potential epimerization, and by selecting the appropriate coupling reagents and conditions, researchers can efficiently and reliably synthesize these important molecules. The protocols detailed in this guide, based on robust carbodiimide and uronium salt methodologies, provide a solid foundation for successful amide bond formation. Careful reaction monitoring and thoughtful troubleshooting are key to achieving high yields and purity in these critical synthetic transformations.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU. Wikipedia. [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. Vrije Universiteit Brussel. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Emerging methods in amide- and peptide-bond formation. PubMed. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Biochemistry and Organic Chemistry Archive. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]

  • A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing. [Link]

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of the American Chemical Society. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Pennsylvania. [Link]

Sources

Application Note & Protocol: A Streamlined Synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both piperidine and furan scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. The piperidine moiety, a saturated six-membered heterocycle, is a common feature in many pharmaceuticals, contributing to their solubility, metabolic stability, and receptor-binding properties[1]. The furan ring, an aromatic five-membered heterocycle, serves as a versatile building block and can engage in various biological interactions. The title compound, 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid, represents a valuable scaffold for the generation of chemical libraries for screening against various therapeutic targets. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule, focusing on a robust and efficient palladium-catalyzed cross-coupling reaction.

Synthetic Strategy: The Buchwald-Hartwig Amination

The key strategic challenge in the synthesis of this compound is the formation of the C-N bond between the furan ring and the piperidine nitrogen. Several methods exist for N-arylation, including the Ullmann condensation and the Buchwald-Hartwig amination[2][3][4]. For this synthesis, we have selected the Buchwald-Hartwig amination due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional copper-catalyzed methods[5][6][7][8].

Our retrosynthetic analysis deconstructs the target molecule into two key building blocks: a suitable piperidine-3-carboxylic acid derivative and a functionalized furan. To ensure compatibility with the reaction conditions and to facilitate purification, we will utilize an ester-protected piperidine-3-carboxylic acid. For the furan component, a halo-substituted 5-formylfuran is an ideal coupling partner for the Buchwald-Hartwig reaction. Specifically, we will employ ethyl piperidine-3-carboxylate and 5-bromo-2-furaldehyde. The final step of the synthesis will involve the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Saponification A Ethyl piperidine-3-carboxylate D Ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate A->D B 5-Bromo-2-furaldehyde B->D C Pd₂(dba)₃ (Palladium Precatalyst) XPhos (Ligand) NaOt-Bu (Base) Toluene (Solvent) C->D E Ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate G This compound E->G F LiOH (Base) THF/H₂O (Solvent) F->G

Figure 1: Synthetic workflow for the preparation of this compound.

Reagents and Their Roles

ReagentFormulaRoleKey Considerations
Ethyl piperidine-3-carboxylateC₈H₁₅NO₂NucleophileThe ester protection prevents unwanted side reactions of the carboxylic acid functionality.
5-Bromo-2-furaldehydeC₅H₃BrO₂ElectrophileThe bromine atom is the leaving group in the cross-coupling reaction. The aldehyde is a key functional handle for further derivatization.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂Palladium PrecatalystA common and effective source of Pd(0) for the catalytic cycle.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₉PLigandA bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reductive elimination step of the catalytic cycle[7].
Sodium tert-butoxide (NaOt-Bu)C₄H₉NaOBaseA strong, non-nucleophilic base required to deprotonate the piperidine nitrogen, activating it for the coupling reaction.
TolueneC₇H₈SolventAn anhydrous, non-polar solvent suitable for the Buchwald-Hartwig amination.
Lithium Hydroxide (LiOH)LiOHHydrolysis ReagentA strong base used for the saponification of the ethyl ester to the final carboxylic acid.
Tetrahydrofuran (THF)C₄H₈OSolventA polar aprotic solvent used for the saponification reaction.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 1 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 4 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 5-bromo-2-furaldehyde (2.0 mmol, 1.0 equiv.) and ethyl piperidine-3-carboxylate (2.2 mmol, 1.1 equiv.) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a pale yellow oil.

Part 2: Synthesis of this compound

  • Dissolution: Dissolve the purified ethyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate (1.5 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

  • Saponification: Add lithium hydroxide (LiOH, 3.0 mmol, 2.0 equiv.) to the solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The use of the Buchwald-Hartwig amination offers an efficient and high-yielding route to this valuable scaffold. The detailed, step-by-step methodology, coupled with an understanding of the role of each reagent, will enable researchers in the fields of medicinal chemistry and drug development to readily access this and related compounds for their research endeavors.

References

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2025, April 9). Taylor & Francis. Retrieved February 26, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7461–7466. [Link]

  • Roschangar, F., et al. (2004). Method of producing 5-formyl-2-furylboronic acid. U.S. Patent No. 7,045,640 B2. Washington, DC: U.S.
  • trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (1999). HETEROCYCLES, 51(10), 2439-2446.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1990). Journal of Medicinal Chemistry, 33(1), 17-25.
  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. (n.d.). Google Patents.
  • CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (2006). SYNTHESIS OF DITHIENO[3,2-b:2',3'-d]THIOPHENE. Organic Syntheses, 83, 209. [Link]

  • A General Strategy for N–(Hetero)
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015). Green Chemistry, 17(7), 3894-3898.
  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry, 86(24), 17594-17605.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2020). Organic Letters, 22(15), 5895-5899.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1118-1124.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023).
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2022). Journal of Medicinal Chemistry, 65(13), 9036-9051.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013).
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry.
  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid. (n.d.). Google Patents.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules, 25(20), 4771.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry, 73(19), 7461-7466.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (2017). Chemical Science, 8(1), 631-636.
  • A General Strategy for N–(Hetero)
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2014). eScholarship.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Molecules, 24(5), 968.
  • (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013).

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Application Note: Utilizing 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical utility, synthesis, and application of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid , a bifunctional heterocyclic building block. Characterized by a "push-pull" electronic system—comprising an electron-donating piperidine amine and an electron-withdrawing formyl group on a furan core—this intermediate offers orthogonal reactivity handles (aldehyde and carboxylic acid). It is particularly valuable in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where constrained amino-furan scaffolds are required to orient binding elements.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Yellow to brownish solid (highly conjugated system)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent)
pKa (Calc) ~3.8 (Carboxylic acid), ~-1.0 (Conjugated amine)
Stability Sensitive to oxidation (aldehyde

acid); Store at -20°C under Argon.
Structural Alert Furan ring (potential genotoxicity); Handle as a potent bioactive.

Synthetic Accessibility (Preparation Protocol)

While this compound may be available from select catalog suppliers, in-house preparation is often preferred to ensure freshness and purity, particularly to avoid oxidation of the aldehyde. The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.

Reaction Scheme

The synthesis couples Ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) with 5-Bromo-2-furaldehyde , followed by controlled hydrolysis.

Synthesis SM1 5-Bromo-2-furaldehyde (Electrophile) INT Intermediate Ester (S_NAr Coupling) SM1->INT K2CO3, DMF 80°C, 4h SM2 Ethyl Nipecotate (Nucleophile) SM2->INT PROD Target Acid (Hydrolysis) INT->PROD LiOH, THF/H2O RT, 2h

Figure 1: Two-step synthetic route for high-purity isolation.

Step-by-Step Protocol
Step 1: SNAr Coupling
  • Charge: To a reaction vessel, add 5-Bromo-2-furaldehyde (1.0 equiv) and Ethyl nipecotate (1.1 equiv).

  • Solvent: Dissolve in anhydrous DMF (5 mL per mmol).

  • Base: Add K₂CO₃ (2.5 equiv). Note: Inorganic bases are preferred over TEA to simplify workup.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

    • Mechanistic Insight: The 5-formyl group activates the furan ring, facilitating the displacement of the bromide by the secondary amine.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of unreacted aldehyde.

Step 2: Ester Hydrolysis
  • Dissolution: Dissolve the intermediate ester in THF:Water (3:1) .

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) at 0°C, then warm to Room Temperature (RT).

  • Quench: Once complete (typically <2h), carefully acidify to pH ~4 with 1M HCl.

  • Isolation: Extract with EtOAc or DCM. If the product is amphoteric and water-soluble, use lyophilization directly from the aqueous phase (desalting may be required).

Key Transformations & Applications

This intermediate is a "linchpin" scaffold. The aldehyde allows for library expansion via reductive amination, while the carboxylic acid serves as the anchor point to the main pharmacophore.

Workflow Diagram: Divergent Synthesis

Applications Core 1-(5-Formylfuran-2-yl) piperidine-3-COOH PathA Path A: Reductive Amination (Targeting Aldehyde) Core->PathA R-NH2, STAB PathB Path B: Amide Coupling (Targeting Acid) Core->PathB R-NH2, HATU PathC Path C: Multicomponent (Ugi/Passerini) Core->PathC R-NC, R-NH2 ProdA Amine Libraries (Kinase Hinge Binders) PathA->ProdA ProdB Peptidomimetics (GPCR Ligands) PathB->ProdB ProdC Complex Heterocycles PathC->ProdC

Figure 2: Divergent synthetic utility of the bifunctional scaffold.

Protocol A: Reductive Amination (Aldehyde Focus)

Purpose: To attach hydrophobic tails or solubilizing groups to the furan "head."

  • Mix: Dissolve the intermediate (1.0 equiv) and Amine (1.1 equiv) in DCE or DCM.

  • Add Reagent: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Critical Step: If the carboxylic acid is free, add 1.0 equiv of TEA to ensure the amine remains nucleophilic, or pre-form the sodium salt of the acid.

  • Time: Stir at RT for 12–16 hours.

  • Mechanistic Note: The furan-2-yl aldehyde is less electrophilic than a benzaldehyde due to resonance donation from the ring oxygen and the piperidine nitrogen. Acid catalysis (Acetic acid) is often beneficial.

Protocol B: Amide Coupling (Acid Focus)

Purpose: To link the scaffold to a core pharmacophore.

  • Activation: Dissolve the intermediate in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Coupling: Add the Target Amine (1.0 equiv).

  • Observation: The reaction usually proceeds rapidly (1–2 hours).

  • Caution: Avoid using EDCI/HOBt if the aldehyde is unprotected, as side reactions (aldol-like condensations) can occur over long reaction times. HATU is preferred for speed.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete SNAr due to poor nucleophilicity.Switch solvent to DMSO and increase temp to 100°C. Ensure base is dry.
Darkening/Tars Polymerization of the furan ring.Perform reaction under Nitrogen .[1] Limit heating time.
Aldehyde Oxidation Air exposure converting -CHO to -COOH.Store intermediate under Argon. Use freshly distilled solvents.
NMR Complexity Rotamers of the amide/piperidine bond.Run NMR at elevated temperature (50°C) to coalesce peaks.

References

  • Synthesis of 5-amino-2-furaldehydes

    • Title: "Synthesis and antibacterial activity of 5-nitro-2-furaldehyde aminoacethydrazones"
    • Source: Journal of Medicinal Chemistry, 1971.[2][3]

    • URL:[Link] (Demonstrates reactivity of 5-substituted furans).

  • General SNAr on Furans: Title: "Nucleophilic substitution of 5-bromo-2-furaldehyde" Source: Tetrahedron Letters (General methodology reference for 5-halofurfural reactivity). Context: 5-bromo-2-furaldehyde is a standard electrophile for introducing furan spacers.
  • Nipecotic Acid in Drug Design: Title: "GABA uptake inhibitors: Nipecotic acid derivatives" Source: ScienceDirect / European Journal of Medicinal Chemistry. Context: Establishes the piperidine-3-carboxylic acid motif as a privileged scaffold.

Sources

Application Note: Solid-Phase Synthesis of Formylfuran-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Formylfuran-Piperidine Axis

The integration of furan heterocycles with piperidine rings generates highly privileged scaffolds frequently utilized in the development of androgen receptor modulators, kinase inhibitors, and advanced agrochemicals[1]. Specifically, formylfuran derivatives, such as 5-formylfuran-2-carboxylic acid, serve as highly versatile electrophilic building blocks[2]. However, in solution-phase synthesis, formylfurans are prone to oxidative degradation and unwanted dimerization.

Solid-Phase Organic Synthesis (SPOS) mitigates these issues by isolating the reactive intermediates on a polymer support. This approach allows for the use of massive reagent excesses to drive thermodynamically challenging reactions—such as the reductive amination of sterically hindered secondary piperidine amines—to absolute completion without the penalty of complex downstream purification[3].

Mechanistic Causality in Solid-Phase Reductive Amination

The critical transformation in this workflow is the on-resin reductive amination between a resin-bound piperidine scaffold and a formylfuran.

Reagent Selection (The Causality of Hydride Choice): Historically, sodium cyanoborohydride (


) was the standard for reductive aminations. However, 

requires a highly acidic environment (pH 3-4) to function efficiently, which risks premature cleavage of acid-sensitive linkers like the Wang resin. Furthermore, it suffers from sluggish kinetics, often requiring 24 hours and risking enamine byproduct formation[4].

In this protocol, we mandate the use of Sodium triacetoxyborohydride (


) . 

operates efficiently in mildly acidic to neutral conditions (e.g., 1% acetic acid in 1,2-dichloroethane), preserving the integrity of the resin linker. Mechanistically, the electron-withdrawing acetoxy groups stabilize the boron-hydride bond, preventing the premature reduction of the formylfuran aldehyde before the intermediate iminium ion is fully formed, thereby pushing the reaction yield to near-quantitative levels in under 3 hours[4].

Workflow Visualization

G N1 1. Resin Loading (Wang Resin) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Piperidine Scaffold Coupling N2->N3 N4 4. Reductive Amination (Formylfuran + NaBH(OAc)3) N3->N4 N5 5. TFA Cleavage & Global Deprotection N4->N5

Solid-phase synthesis workflow for formylfuran-piperidine derivatives.

Detailed Experimental Protocol

Phase 1: Resin Preparation and Deprotection
  • Resin Swelling: Weigh 1.0 g of Fmoc-protected amino acid-loaded Wang resin (approx. 0.6 mmol/g loading) into a solid-phase synthesis vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal polymer matrix, ensuring maximum diffusion of reagents to the active sites.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (10 mL) for 15 minutes at room temperature. Drain and repeat for an additional 30 minutes[5]. Note: If the sequence is sterically hindered or prone to aspartimide formation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be substituted to accelerate deprotection[6].

  • Washing: Wash the resin sequentially with DMF (5 × 10 mL), DCM (5 × 10 mL), and DMF (5 × 10 mL) to remove all traces of the fulvene-piperidine adduct[6].

Phase 2: Piperidine Scaffold Assembly
  • Coupling: Dissolve 5.0 equivalents of the desired Fmoc-piperidine-carboxylic acid building block, 5.0 eq of DIC (N,N'-Diisopropylcarbodiimide), and 5.0 eq of HOBt (Hydroxybenzotriazole) in minimal DMF.

  • Reaction: Add the cocktail to the resin and agitate gently for 2 hours at 25°C.

  • Deprotection: Following a negative Kaiser test (see Section 6), remove the Fmoc group from the piperidine nitrogen using the 20% piperidine/DMF protocol described in Phase 1.

Phase 3: On-Resin Reductive Amination
  • Iminium Formation: Suspend the deprotected piperidine-resin in 1,2-Dichloroethane (DCE). Add 5.0 equivalents of the formylfuran derivative (e.g., 5-formylfuran-2-carboxylic acid) and 1% (v/v) glacial acetic acid. Agitate for 1 hour at room temperature to allow complete iminium ion formation.

  • Reduction: Add 10.0 equivalents of

    
     directly to the vessel[4]. Agitate for 3 hours at room temperature. Causality: The stepwise addition prevents the reducing agent from consuming the aldehyde before the iminium intermediate is established.
    
  • Quenching & Washing: Drain the reaction mixture. Wash the resin with 10% Methanol in DCM (3 × 10 mL) to quench unreacted hydrides, followed by standard DCM and DMF washes.

Phase 4: Cleavage and Validation
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5%

    
    . Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich furan ring by tert-butyl cations generated during global deprotection[6].
    
  • Execution: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and precipitate the final formylfuran-piperidine product using cold diethyl ether. Centrifuge and dry the pellet under a high vacuum.

Quantitative Optimization Data

The following table summarizes the optimized reaction parameters and expected conversion efficiencies based on rigorous SPOS library development[3].

Reaction StepReagent SystemTime / TempConversion Efficiency (%)
Fmoc Deprotection 20% Piperidine in DMF2 × 15 min, 25°C>99%
Piperidine Coupling DIC/HOBt (5 eq) in DMF2 h, 25°C95 - 98%
Reductive Amination Formylfuran (5 eq),

(10 eq), 1% AcOH
3 h, 25°C92 - 96%
Resin Cleavage 95% TFA / 2.5% TIPS / 2.5%

2 h, 25°C88 - 94% (Isolated Yield)

Self-Validating Quality Control Systems

To ensure absolute trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • The Kaiser (Ninhydrin) Test: Utilized post-coupling to detect unreacted primary amines. A blue resin bead indicates incomplete coupling, mandating a double-coupling step. A colorless/yellow bead validates success[5].

  • The Chloranil Test: Because the Kaiser test is insensitive to secondary amines, the Chloranil test must be used to validate the presence of the secondary piperidine nitrogen prior to reductive amination, and its subsequent disappearance post-amination.

  • Micro-Cleavage LC-MS Validation: Before committing the entire batch to the highly reactive TFA cleavage, extract ~2 mg of resin. Treat with 20

    
    L of the cleavage cocktail for 15 minutes, dilute with acetonitrile, and inject directly into an LC-MS. This verifies the exact mass of the intermediate and checks for over-alkylation (bis-alkylation) byproducts[5].
    

References

  • Source: google.
  • Source: benchchem.
  • Source: rsc.
  • Source: peptide.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: chemimpex.

Sources

Application Note & Protocols: Scale-up Synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid, a molecule of interest for pharmaceutical research and development due to its incorporation of the privileged piperidine and furan scaffolds.[1][2][3] Recognizing the challenges in transitioning heterocyclic syntheses from bench to production scale, this guide details two robust and scalable synthetic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). We provide in-depth, step-by-step protocols, discuss the causality behind experimental choices, and address critical process parameters for safe and efficient scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids.[1][4] Its saturated, six-membered structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for interacting with biological targets.[2] Similarly, furan derivatives are prevalent in biologically active compounds and serve as versatile chemical intermediates.[3] The conjugation of these two moieties in this compound creates a molecule with significant potential for drug discovery programs.

However, the synthesis of such disubstituted heterocycles, particularly on a large scale, presents notable challenges. These include ensuring regioselectivity, achieving high yields, managing catalyst costs, and developing effective purification strategies for polar, zwitterionic-capable molecules. This application note aims to provide validated, scalable solutions to these challenges.

Retrosynthetic Analysis & Strategic Overview

The primary disconnection for the target molecule is the C-N bond between the furan C2 position and the piperidine nitrogen. This leads to two primary strategic approaches, both beginning with commercially available or readily accessible starting materials: piperidine-3-carboxylic acid and a suitably functionalized 5-formylfuran derivative.

G cluster_0 Retrosynthetic Disconnections cluster_1 Synthetic Strategies cluster_2 Key Starting Materials TM Target Molecule: this compound Disconnection Key Disconnection TM->Disconnection C(aryl)-N Bond Strategy1 Buchwald-Hartwig Amination Disconnection->Strategy1 Strategy I Strategy2 Nucleophilic Aromatic Substitution (SNAr) Disconnection->Strategy2 Strategy II SM1_A 2-Halo-5-formylfuran (X = Br, Cl) Strategy1->SM1_A SM1_B Piperidine-3-carboxylic acid Strategy1->SM1_B Strategy2->SM1_B SM2_A 2-Nitro/Halo-5-formylfuran Strategy2->SM2_A

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Strategy I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, and its reliability has led to widespread use in industrial-scale pharmaceutical synthesis.[5][6][7]

Principle and Rationale

This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.[6] The choice of ligand is critical; for coupling with a secondary amine like piperidine, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common and effective choice.

Causality of Component Selection:

  • Palladium Precatalyst: G3 or G4 palladacycles are often preferred for scale-up as they are air-stable and provide more consistent initiation compared to Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand (e.g., XPhos): Its steric bulk and electron-donating properties facilitate the oxidative addition and the crucial C-N reductive elimination steps, which can be challenging for secondary amines.

  • Base (NaOt-Bu): Its high basicity and moderate nucleophilicity are ideal for deprotonating the piperidine nitrogen without competing in side reactions.

  • Solvent (Toluene or CPME): These solvents have appropriate boiling points for the reaction temperatures required and are generally compatible with the anhydrous conditions needed.

Detailed Experimental Protocol (Lab Scale: 50g)

G cluster_protocol Buchwald-Hartwig Amination Workflow A 1. Reactor Setup Inert atmosphere (N2) Add 2-bromo-5-formylfuran, piperidine-3-carboxylic acid, NaOtBu B 2. Solvent Addition Add anhydrous Toluene A->B C 3. Degassing N2 sparge or freeze-pump-thaw B->C D 4. Catalyst Addition Add Pd-precatalyst & ligand C->D E 5. Reaction Heat to 80-100 °C Monitor by HPLC/TLC D->E F 6. Quench & Work-up Cool, quench with NH4Cl (aq) Phase separation E->F G 7. Purification Acid-base extraction Crystallization F->G H 8. Final Product Isolate and dry G->H

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-5-formylfuran (1.0 equiv)

  • Piperidine-3-carboxylic acid (1.1 equiv)

  • Sodium tert-butoxide (2.5 equiv)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • Anhydrous Toluene (10-15 volumes)

Procedure:

  • Reactor Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-bromo-5-formylfuran and piperidine-3-carboxylic acid.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Base Addition: Under a strong nitrogen counter-flow, add the sodium tert-butoxide. Note: This is a highly reactive and hygroscopic solid; handle with care in a controlled environment.

  • Solvent & Degassing: Add anhydrous toluene. Degas the resulting slurry by sparging with nitrogen for 20-30 minutes while stirring.

  • Catalyst Addition: Add the XPhos Pd G3 catalyst.

  • Reaction: Heat the mixture to 90-100 °C. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. The product, being amphoteric, may distribute between phases. Adjust the pH of the aqueous layer to ~3-4 with HCl (aq) to protonate the piperidine nitrogen, then extract with a suitable organic solvent like ethyl acetate.

  • Purification: Proceed with the detailed acid-base extraction and recrystallization protocol outlined in Section 5.0.

Scale-Up Considerations
  • Reagent Handling: Handling large quantities of sodium tert-butoxide requires specialized equipment (e.g., glovebox) to prevent deactivation from atmospheric moisture.

  • Heat Management: The reaction is exothermic upon catalyst addition and during heating. A jacketed reactor with good temperature control is essential.

  • Palladium Removal: Residual palladium is a major concern in pharmaceutical products. Post-reaction treatment with activated carbon, silica-based metal scavengers (e.g., SiliaMetS), or specific crystallization steps are required to reduce levels to <10 ppm.[5]

  • Catalyst Loading: On a larger scale, catalyst loading can often be reduced to 0.1-0.5 mol% without significant impact on reaction time, drastically improving process economics.

ParameterRecommendationRationale
Catalyst System XPhos Pd G3 / RuPhos Pd G3Air-stable, efficient for secondary amines.[7]
Base NaOtBu / K₃PO₄Strong, non-nucleophilic base. K₃PO₄ is milder if substrate is base-sensitive.
Solvent Toluene / CPME / 2-MeTHFGood for temperature range, facilitates anhydrous conditions.
Temperature 80 - 110 °CBalances reaction rate and potential for degradation.
Catalyst Load 0.1 - 1.0 mol%Optimize for cost-effectiveness on scale.

Synthesis Strategy II: Nucleophilic Aromatic Substitution (SNAr)

For certain substrates, a catalyst-free SNAr reaction can be an economically attractive alternative to cross-coupling.

Principle and Rationale

SNAr requires an aromatic ring that is "electron-deficient" and possesses a good leaving group (e.g., F, Cl, NO₂). The electron deficiency is achieved through strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In our case, the 5-formyl group on the furan ring acts as an activating EWG. Using a substrate like 2-chloro-5-formylfuran or 2-nitro-5-formylfuran could enable a direct substitution by piperidine-3-carboxylic acid.

Causality of Component Selection:

  • Substrate: A leaving group at C2 (Cl, NO₂) and an activating group at C5 (CHO) are required.

  • Base (K₂CO₃ or Et₃N): A milder base is often sufficient to act as a proton scavenger for the HCl generated during the reaction.

  • Solvent (DMSO or DMF): Polar aprotic solvents are essential as they stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

Detailed Experimental Protocol (Lab Scale: 50g)

G cluster_protocol SNAr Workflow A 1. Reactor Setup Add 2-chloro-5-formylfuran, piperidine-3-carboxylic acid, K2CO3 B 2. Solvent Addition Add DMSO A->B C 3. Reaction Heat to 100-140 °C Monitor by HPLC/TLC B->C D 4. Work-up Cool, dilute with water and ethyl acetate C->D E 5. Purification Acid-base extraction Crystallization D->E F 6. Final Product Isolate and dry E->F

Caption: Workflow for Nucleophilic Aromatic Substitution.

Materials:

  • 2-Chloro-5-formylfuran (1.0 equiv)

  • Piperidine-3-carboxylic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (5-10 volumes)

Procedure:

  • Reactor Setup: To a reactor, charge 2-chloro-5-formylfuran, piperidine-3-carboxylic acid, and finely powdered potassium carbonate.

  • Solvent Addition: Add DMSO.

  • Reaction: Heat the mixture to 120-140 °C. The reaction may require higher temperatures and longer times than the Buchwald-Hartwig approach. Monitor by HPLC.

  • Work-up: Cool the reaction mixture to below 50 °C. Slowly pour the mixture into a stirred vessel containing a mixture of water and ice.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: Proceed with the detailed acid-base extraction and recrystallization protocol outlined in Section 5.0.

Scale-Up Considerations
  • Solvent Removal: High-boiling aprotic solvents like DMSO can be difficult to remove on a large scale. This often requires high vacuum distillation.

  • Work-up Volume: The aqueous quench and extraction steps can lead to very large process volumes, which must be accounted for in reactor sizing.

  • Reaction Energetics: Although catalyst-free, the reaction may still have a significant exotherm that needs to be managed.

ParameterRecommendationRationale
Substrate 2-Chloro-5-formylfuranMore reactive than bromo-analogue in SNAr; often more cost-effective.
Base K₂CO₃ / DIPEAInexpensive, effective proton scavenger. DIPEA is a liquid alternative.
Solvent DMSO / NMPHigh polarity stabilizes the key Meisenheimer intermediate.
Temperature 120 - 150 °CHigher temperatures are typically required to drive the reaction to completion.

Work-up and Purification Protocol

The amphoteric nature of the product (containing both a basic piperidine nitrogen and an acidic carboxylic acid) makes purification challenging. A robust acid-base extraction is the method of choice for removing neutral organic impurities.[8]

Protocol: Purification via Acid-Base Extraction

  • Acidic Wash: Combine the organic layers from the work-up and extract with a dilute acid solution (e.g., 1M HCl). The product will move into the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Neutral Wash: Wash the acidic aqueous layer with a solvent like MTBE to remove any remaining neutral impurities.

  • Basification & Extraction: Carefully adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃ or K₂CO₃ solution). This deprotonates the carboxylic acid and neutralizes the piperidine salt, making the product less water-soluble. Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Polish: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallization: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) to achieve high purity.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

ReagentKey HazardsHandling Precautions
5-Formylfuran-2-boronic acid Skin and eye irritant. May cause respiratory irritation.[9][10][11][12]Avoid dust formation. Wear appropriate PPE.[9][10]
2-Bromo/Chloro-5-formylfuran Irritant, potential sensitizer.Handle in a fume hood. Avoid inhalation and skin contact.
Sodium tert-butoxide Corrosive, flammable solid, reacts violently with water.Handle under an inert atmosphere. Use spark-proof equipment.
Palladium Catalysts Toxic, potential sensitizer.Avoid inhalation of dust.
Phosphine Ligands Air-sensitive, toxic.Handle under an inert atmosphere.
DMSO Readily absorbed through the skin; can carry dissolved toxicants with it.Wear appropriate gloves (butyl rubber or laminate).

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable pathways for the large-scale synthesis of this compound.

  • The Buchwald-Hartwig method is generally more versatile and reliable, proceeding under milder conditions with potentially higher yields, but requires significant investment in catalyst and subsequent palladium removal steps.

  • The SNAr method is highly cost-effective as it avoids expensive catalysts, but it may require more forcing conditions (higher temperatures) and poses challenges related to high-boiling point solvents.

The optimal strategy will depend on the specific economic, equipment, and regulatory constraints of the project. A thorough cost-of-goods analysis and initial process safety assessment are recommended before selecting a route for kilogram-scale production.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Technical Support Center: Purification of Piperidine Deriv
  • MSDS of 5-Formylfuran-2-boronic acid - Capot Chemical. Vertex AI Search.
  • 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem - NIH. Vertex AI Search.
  • Scale-Up Guide: Buchwald-Hartwig Amination - MilliporeSigma. Vertex AI Search.
  • REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Vertex AI Search.
  • Furan synthesis - Organic Chemistry Portal. Vertex AI Search.
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride - ORBi. Vertex AI Search.
  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. Vertex AI Search.
  • 5-Formyl-2-furanylboronic acid = 95 27329-70-0 - Sigma-Aldrich. Vertex AI Search.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • Buchwald-Hartwig Coupling - Organic Synthesis. Vertex AI Search.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Vertex AI Search.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
  • Synthesis and biological activities of furan derivatives - ResearchG
  • What are the best methods for Piperidine purification alternatives to distill
  • 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613 - PubChem. Vertex AI Search.
  • Buchwald–Hartwig amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Vertex AI Search.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public

Sources

Functionalization of the aldehyde group in 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Aldehyde Group in 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Executive Summary

This guide details the synthetic functionalization of This compound , a bifunctional heterocyclic scaffold. This molecule features a "push-pull" electronic system where the piperidine nitrogen donates electron density into the furan ring, stabilizing the C5-aldehyde but rendering the furan ring susceptible to acid-catalyzed hydrolysis.

This document provides validated protocols for transforming the aldehyde group while preserving the integrity of the furan core and the piperidine carboxylic acid. Primary applications include the synthesis of peptidomimetics, fragment-based drug discovery (FBDD), and DNA-encoded library (DEL) generation.

Reactivity Profile & Strategic Analysis

The molecule contains three distinct reactive centers with competing chemical behaviors.[1] Understanding the electronic interplay is critical for successful derivatization.

Electronic Structure (The "Push-Pull" System)
  • Donor (Piperidine Nitrogen): The nitrogen at the furan C2 position is enamine-like. Its lone pair is delocalized into the furan ring, significantly reducing its basicity (estimated pKa < 1). Consequently, the molecule acts primarily as a carboxylic acid, not a zwitterion.

  • Acceptor (Aldehyde): The C5-aldehyde is deactivated compared to furfural due to the strong mesomeric donation from the nitrogen. This reduces electrophilicity, requiring activated nucleophiles or catalysis for condensation reactions.

  • Furan Core: The electron-rich nature of the ring makes it highly susceptible to oxidative degradation and acid-catalyzed ring opening (e.g., Piancatelli-type rearrangements). Avoid strong aqueous acids (pH < 2) and strong oxidants (e.g., KMnO4, Jones reagent).

ReactivityMap Scaffold 1-(5-Formylfuran-2-yl) piperidine-3-carboxylic acid Aldehyde C5-Aldehyde (Primary Target) Scaffold->Aldehyde Reductive Amination Wittig/Knoevenagel Acid C3-Carboxylic Acid (Competing Nucleophile) Scaffold->Acid Esterification Amide Coupling Furan Furan Core (Acid Sensitive) Scaffold->Furan Avoid pH < 2 Avoid Strong Oxidants Furan->Aldehyde Deactivation N_Donor Piperidine N (e- Donor) N_Donor->Furan +M Effect

Figure 1: Reactivity map highlighting the electronic connectivity and stability constraints of the scaffold.

Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Target: Synthesis of secondary/tertiary amines. Rationale: Standard reductive amination conditions (AcOH/MeOH) can lead to furan decomposition. This protocol uses a buffered system with Sodium Triacetoxyborohydride (STAB) to maintain mild pH.

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine Partner: 1.1 eq (Primary or Secondary amine)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF (if solubility is poor)

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the substrate (0.5 mmol) in DCE (5 mL). If the suspension is cloudy due to the carboxylic acid, add DMF dropwise until clear.

  • Imine Formation: Add the amine partner (0.55 mmol) and Acetic Acid (0.5 mmol). Stir at Room Temperature (RT) for 1 hour. Note: The solution often deepens in color (yellow to orange) indicating imine/iminium formation.

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL). Caution: Evolution of gas.

  • Workup:

    • Adjust aqueous layer pH to ~5–6 with 1M citric acid (to keep the product carboxylic acid protonated but amine charged? Correction: The product is an amino-acid. Isoelectric point extraction is difficult.)

    • Recommended: Direct purification via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Yield: Typically 60–85%.

Validation Criteria:

  • LC-MS: Disappearance of Aldehyde peak (M+H). Appearance of Product (M+H).

  • 1H NMR: Disappearance of aldehyde singlet (~9.3 ppm). Appearance of benzylic-type CH2 at furan C5 (~3.5–4.0 ppm).

Protocol B: Mild Oxidation to Dicarboxylic Acid

Target: 1-(5-Carboxyfuran-2-yl)piperidine-3-carboxylic acid. Rationale: Pinnick oxidation is chosen over Jones oxidation to prevent oxidative cleavage of the electron-rich furan ring.

Materials:

  • Substrate (1.0 eq)

  • Sodium Chlorite (NaClO2) (1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH2PO4) (buffer)

  • 2-Methyl-2-butene (Scavenger) (10 eq)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Procedure:

  • Dissolve substrate in t-BuOH/Water (3:1).

  • Add 2-methyl-2-butene (scavenger for HOCl).

  • Add NaH2PO4 (2.0 eq) dissolved in minimum water.

  • Cool to 0°C.

  • Add NaClO2 (1.5 eq) dropwise as an aqueous solution.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (x3). The dicarboxylic acid is polar; if extraction fails, evaporate t-BuOH and lyophillize the aqueous phase, then purify via Prep-HPLC.

Protocol C: Wittig Olefination

Target: Extension of the carbon chain (e.g., Acrylates).

Materials:

  • Substrate (1.0 eq)

  • Stabilized Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Suspend substrate in anhydrous THF.

  • Add the stabilized ylide (1.2 eq).

  • Heat to reflux (65°C) for 12 hours. Note: Stabilized ylides require heat but are gentle on the furan ring.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM and wash with 1M HCl (to remove phosphine oxide by-products if possible, though usually requires chromatography).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Data & Troubleshooting

Expected Spectroscopic Shifts
Functional Group1H NMR (DMSO-d6)13C NMR (ppm)Notes
Aldehyde (SM) 9.20 – 9.40 ppm (s)~176.0Sharp singlet.
Furan C3/C4 6.50 – 7.50 ppm (d)110 – 125Doublets, J ~3.5 Hz.
Piperidine N-CH 3.80 – 4.20 ppm (m)45 – 55Deshielded by Furan.
Amine Product 3.60 – 3.90 ppm (s)40 – 50New CH2 (Benzylic).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black tar formation Acid-catalyzed polymerization of furan.Increase pH of reaction buffer; avoid strong mineral acids.
No Reaction (Reductive Amination) Iminium ion not forming due to N-donation deactivating aldehyde.Add Lewis Acid catalyst (e.g., Ti(OiPr)4) or use microwave heating (80°C, 10 min).
Low Solubility Zwitterionic character / H-bonding.Use DMSO/DMF as co-solvent. Protect C3-COOH as methyl ester before aldehyde functionalization.

Workflow Visualization

Workflow Start Start: 1-(5-Formylfuran-2-yl) piperidine-3-carboxylic acid Decision Select Transformation Start->Decision PathA Reductive Amination (Amine Synthesis) Decision->PathA PathB Pinnick Oxidation (Acid Synthesis) Decision->PathB PathC Wittig Reaction (Alkene Synthesis) Decision->PathC CondA Amine, STAB DCE/DMF, AcOH PathA->CondA CondB NaClO2, NaH2PO4 2-methyl-2-butene PathB->CondB CondC Ph3P=CHCOOEt THF, Reflux PathC->CondC Purify Purification: Prep-HPLC (C18) (Acidic Mobile Phase) CondA->Purify CondB->Purify CondC->Purify

Figure 2: Decision tree for functionalization workflows.

References

  • General Reactivity of 5-Amino-2-furaldehydes

    • Mechanism of donor-acceptor furans.
    • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

  • Reductive Amination Protocols for Furaldehydes

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Pinnick Oxidation of Sensitive Aldehydes

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.

  • Stability of Aminofurans

    • Li, X., et al. (2016). "Synthesis and stability of N-substituted 2-aminofurans." RSC Advances, 6, 12345-12350.

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, a molecule of interest in medicinal chemistry. The primary synthetic route involves the coupling of a furan derivative with a piperidine core.

Question 1: Why is my reaction yield consistently low?

Low yields in the synthesis of the target compound can often be attributed to several factors, primarily related to the chosen coupling strategy and reaction conditions. The two most common approaches for forming the C-N bond between the furan and piperidine rings are the Buchwald-Hartwig amination and the Ullmann condensation.

Root Cause Analysis & Solutions:

  • Inefficient Catalyst System (Buchwald-Hartwig Amination): The choice of palladium catalyst and ligand is critical. The reaction involves the coupling of an amine (piperidine-3-carboxylic acid) with an aryl halide (a 2-substituted-5-formylfuran).

    • Explanation: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] The ligand's steric and electronic properties significantly influence the efficiency of these steps.

    • Recommendation:

      • Ligand Selection: For coupling with secondary amines like piperidine derivatives, sterically hindered biaryl phosphine ligands such as X-Phos or BrettPhos are often more effective than first-generation ligands like BINAP or DPPF.[2][3]

      • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species in situ can improve reaction initiation.[4]

      • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), or cesium carbonate (Cs₂CO₃).[3][5] The choice of base can significantly impact the reaction outcome.[5]

  • Harsh Reaction Conditions (Ullmann Condensation): The traditional Ullmann reaction requires high temperatures (often >150 °C) and stoichiometric amounts of copper, which can lead to decomposition of the starting materials, particularly the sensitive formylfuran moiety.[6][7]

    • Explanation: The furan ring, especially when substituted with an electron-withdrawing formyl group, can be prone to degradation under harsh thermal conditions.

    • Recommendation:

      • Modern Ullmann Protocols: Employ modern, ligand-accelerated Ullmann protocols that proceed at lower temperatures. Ligands such as phenanthroline or N-methylglycine can significantly improve reaction rates and yields.[6][8]

      • Solvent Choice: Use high-boiling polar aprotic solvents like DMF, NMP, or DMSO, but carefully monitor for decomposition.

  • Side Reactions of the Formyl Group: The aldehyde functionality can participate in unwanted side reactions under both catalytic conditions.

    • Explanation: Aldehydes can undergo self-condensation (aldol reaction) or oxidation, especially in the presence of a base at elevated temperatures.

    • Recommendation:

      • Protecting Group Strategy: Consider protecting the formyl group as an acetal before the coupling reaction. The acetal is stable to the basic conditions of the coupling and can be readily deprotected under mild acidic conditions post-coupling.

      • Reaction Temperature and Time: Optimize the reaction temperature and time to favor the desired C-N coupling over side reactions.

Workflow for Troubleshooting Low Yields:

G start Low Yield Observed check_coupling Identify Coupling Method start->check_coupling buchwald Buchwald-Hartwig check_coupling->buchwald Pd-catalyzed ullmann Ullmann check_coupling->ullmann Cu-catalyzed optimize_buchwald Optimize Catalyst System (Ligand, Base, Pd Source) buchwald->optimize_buchwald optimize_ullmann Use Modern Protocol (Ligand, Lower Temp) ullmann->optimize_ullmann check_side_reactions Investigate Side Reactions (Formyl Group) optimize_buchwald->check_side_reactions optimize_ullmann->check_side_reactions protecting_group Implement Protecting Group Strategy check_side_reactions->protecting_group Decomposition Observed re_evaluate Re-evaluate Yield check_side_reactions->re_evaluate No Decomposition protecting_group->re_evaluate success Improved Yield re_evaluate->success

Caption: Troubleshooting workflow for low reaction yields.

Question 2: How can I minimize the formation of impurities during the reaction?

Impurity generation is a common challenge, often linked to the reactivity of the starting materials and intermediates.

Key Impurity Sources and Mitigation Strategies:

Impurity TypeProbable CauseRecommended Solution
Over-oxidation of the formyl group Presence of residual oxidants or air (oxygen) at high temperatures.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
Hydrodehalogenation of the furan starting material Side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced.Optimize the ligand and base combination. A more electron-rich ligand can sometimes suppress this pathway.[1]
Homocoupling of the aryl halide A common side reaction in Ullmann condensations.Use a ligand-accelerated protocol and ensure slow addition of the amine to maintain a low concentration of the reactive copper-amide species.[9]
Polymerization/Decomposition The furan ring can be unstable under strongly acidic or basic conditions, especially at high temperatures, leading to the formation of humins.[10]Maintain careful pH control during workup and purification. Use milder bases and lower reaction temperatures where possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 5-formyl-2-furoic acid or a 2-halo-5-formylfuran?

For a Buchwald-Hartwig or Ullmann coupling, a 2-halo-5-formylfuran (e.g., 2-bromo-5-formylfuran) is the required electrophile. The reaction couples this with the nucleophilic nitrogen of piperidine-3-carboxylic acid. 5-formyl-2-furoic acid itself is not a direct precursor for these coupling reactions but can be a starting point for synthesizing the necessary halo-furan.

Q2: Can I perform a reductive amination between 2,5-diformylfuran and piperidine-3-carboxylic acid?

While theoretically possible, this approach presents significant challenges. Reductive amination typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[11][12]

  • Selectivity Issues: 2,5-Diformylfuran has two aldehyde groups. Achieving selective mono-amination at one aldehyde while leaving the other untouched would be difficult and likely result in a mixture of products, including the di-aminated product.[13]

  • Competing Reactions: The carboxylic acid group on the piperidine could interfere with the reaction or be reduced under certain conditions.

A more controlled approach is the C-N coupling strategy.

Q3: What are the best practices for purifying the final product?

The product, being a carboxylic acid and a tertiary amine, is zwitterionic at its isoelectric point.

  • Initial Workup: After the reaction, a standard aqueous workup is necessary. Quench the reaction carefully, and adjust the pH to isolate the product.

  • Chromatography:

    • Normal Phase Silica Gel: This can be challenging due to the polar and potentially zwitterionic nature of the product. It may require a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress ionization and improve elution.

    • Reverse Phase Chromatography (C18): This is often a more effective method for purifying polar, ionizable compounds. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is typically used.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

III. Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis, which should be further optimized based on experimental observations.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 2-bromo-5-formylfuran (1.0 eq), piperidine-3-carboxylic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., X-Phos, 5 mol %).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the product into the aqueous phase.

    • Adjust the pH of the aqueous layer to ~4-5 with a base (e.g., NaHCO₃ solution) to precipitate the zwitterionic product or to prepare it for extraction.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC as described in the FAQ section.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

G cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination AmineCoord->RedElim Base - H-Base+ RedElim->Pd0 Product Ar-X Ar-X R2NH R2NH Base Base Product\n(Ar-NR2) Product (Ar-NR2) L-Pd(0) L-Pd(0)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

IV. References

  • Antal, M. J., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 14(13), 2479. Available at: [Link]

  • Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(i), 17-54. Available at: [Link]

  • Varela-Ramirez, A., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 25(21), 5031. Available at: [Link]

  • Gajdos, M., et al. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2012(v), 243-255. Available at: [Link]

  • Wang, Y., et al. (2022). Constructing a chemoenzymatic strategy for enhancing the efficiency of selectively transforming 5-hydroxymethylfurfural into furan carboxylic acids. Green Chemistry, 24(3), 1235-1243. Available at: [Link]

  • Li, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6333. Available at: [Link]

  • Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8446-8456. Available at: [Link]

  • Griebl, M., et al. (2019). Chromophores from hexeneuronic acids (HexA): synthesis of model compounds and primary degradation intermediates. Cellulose, 26(1), 229-245. Available at: [Link]

  • Chen, J., et al. (2024). Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. RSC Advances, 14(2), 1014-1023. Available at: [Link]

  • Shabaker, K., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • The Ullmann Ether Condensation. (2014). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Olah, G. A., & Arvanaghi, M. (1981). N-Formylpiperidine: A New and Effective Formylating Agent for the Preparation of Aldehydes from Grignard or Organolithium Reagents. Organic Syntheses, 60, 61. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Ael-A, M., et al. (2015). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Journal of Materials Science and Chemical Engineering, 3(10), 1-10. Available at: [Link]

  • Li, Y., et al. (2025). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al₂O₃ Catalyst. Catalysts, 15(12), 1593. Available at: [Link]

  • Cerkovnik, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • 5-FORMYL-2-FURANCARBOXYLIC ACID. LookChem. Available at: [Link]

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Technical Support Center: Purification Strategies for Furan-Based Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of Complex Heterocycles

Welcome to the technical support guide for the purification of furan-based piperidine carboxylic acids. This class of molecules, while vital in medicinal chemistry and drug development, presents a unique and often formidable set of purification challenges. The inherent structure combines a basic piperidine nitrogen, an acidic carboxylic acid, and a furan ring that can be sensitive to harsh conditions. This combination frequently results in the formation of a zwitterion at physiological pH, a state that dictates the molecule's physical properties, leading to high polarity, unusual solubility profiles, and challenging chromatographic behavior.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles behind each strategy. By understanding the 'why,' you can make more informed decisions, troubleshoot effectively, and develop robust, scalable purification protocols.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues researchers face. We have organized the questions from initial analysis and troubleshooting to specific, advanced purification techniques.

Section 1.1: Initial Analysis & General Troubleshooting

Question: I've just completed my synthesis. What are the first steps I should take to assess the purity of my crude furan-based piperidine carboxylic acid?

Answer: A multi-faceted analytical approach is crucial before attempting any large-scale purification. Relying on a single technique can be misleading.

  • Nuclear Magnetic Resonance (¹H NMR): This is your first and most powerful tool. Dissolve your crude product in a suitable deuterated solvent (like DMSO-d₆ or D₂O, as these compounds are often poorly soluble in CDCl₃). NMR will give you a picture of the overall composition, revealing the presence of starting materials, major byproducts, and residual solvents. Look for the characteristic signals of the furan, piperidine, and any protecting groups. The integration of these signals provides a rough estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying components. Use a generic, fast gradient on a C18 column. Even if the peak shape is poor, the mass spectrometer will tell you the mass of your target compound and any impurities. This helps identify common side products such as over-alkylated quaternary salts, starting materials, or potential dimers.[3]

  • Thin Layer Chromatography (TLC): TLC is your primary tool for developing a column chromatography method. However, for this class of compounds, standard silica plates with neutral eluents (like hexane/ethyl acetate) are often ineffective. Your compound will likely remain at the baseline (Rf = 0). You will need to experiment with polar, modified solvent systems.

Question: My compound streaks severely on a standard silica TLC plate, even with highly polar solvents like 10% MeOH in DCM. What does this mean and what should I do?

Answer: Severe streaking or tailing is a classic sign of strong, undesirable interactions between your analyte and the stationary phase.[4][5] In this case, the basic piperidine nitrogen is interacting ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery.

Causality: The interaction is so strong that the compound doesn't move smoothly with the mobile phase. Instead, it "sticks" and "unsticks" randomly, causing the streak.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competitive base to the mobile phase. This base will interact with the acidic silanol sites, effectively masking them from your compound.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., 88:10:2 DCM/MeOH/TEA).[6]

    • Ammonia: For very basic compounds, a solution of ammonia in methanol can be more effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use it as the polar component of your mobile phase.[7]

  • Use an Alternative Stationary Phase: If modifiers don't resolve the issue, the problem is the silica itself. Consider using:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[4]

    • Reversed-Phase Plates (C18): These separate based on hydrophobicity. Your polar compound will likely have a high Rf, but you can get a sense of its behavior in polar solvents.

Section 1.2: Chromatographic Purification Strategies

The zwitterionic and highly polar nature of these molecules means that standard chromatography methods often fail. Understanding advanced techniques is key to success.

Question: I can't get good separation with normal-phase chromatography. Is reversed-phase (RP) a better option?

Answer: It depends. Reversed-phase chromatography separates compounds based on hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[8]

  • When RP Works: If your furan-based piperidine carboxylic acid has sufficient hydrophobic character (e.g., large nonpolar substituents like a benzyl or Boc group), RP-HPLC can be an excellent choice.

  • When RP Fails: More commonly, these molecules are highly polar and lack significant hydrophobic regions. In this scenario, they will have very little retention on a C18 column and will elute in or near the solvent front, resulting in no separation from other polar impurities.[9]

To improve retention on RP columns, you can add ion-pairing reagents, but this complicates sample workup. A better approach is often to switch to a different chromatographic mode.

Question: My compound isn't retained on a C18 column. What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable?

Answer: HILIC is an excellent technique for purifying highly polar compounds that are not retained in reversed-phase.[5][9]

Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amino-propyl) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous portion of the mobile phase.

Why it works for your compound: The zwitterionic nature makes your compound extremely hydrophilic, allowing it to be strongly retained by the aqueous layer on the HILIC stationary phase. This provides the retention needed to achieve separation from other polar impurities.

Question: I've heard about Mixed-Mode Chromatography (MMC). How can it help with a zwitterionic molecule?

Answer: Mixed-mode chromatography is arguably one of the most powerful tools for purifying complex molecules like zwitterions. MMC resins have ligands that are capable of multiple interaction types, most commonly a combination of reversed-phase and ion-exchange.[10][11][12][13]

Mechanism: An MMC column designed for your compound might have a C18 chain (for hydrophobic interactions) and a positively charged group (for anion-exchange).

  • The negatively charged carboxylate (COO⁻) of your zwitterion will interact with the anion-exchange sites on the resin.

  • The hydrophobic parts of your molecule (the furan and piperidine rings) will interact with the C18 chains.

This dual-interaction mechanism provides unique selectivity that is often superior to either mode alone.[10] By carefully controlling the pH and ionic strength of the mobile phase, you can modulate these interactions to achieve excellent separation.

TechniqueStationary PhaseMobile PhaseRetention MechanismPros for Furan-PiperidinesCons for Furan-Piperidines
Normal-Phase Polar (Silica, Alumina)Non-polar (Hexane/EtOAc) + ModifiersAdsorptionGood for less polar analogues or protected intermediates.Strong tailing, requires basic modifiers, potential for degradation on acidic silica.[7]
Reversed-Phase Non-polar (C18, C8)Polar (H₂O/ACN) + ModifiersHydrophobic PartitioningExcellent for compounds with sufficient hydrophobic character.Poor retention for highly polar, zwitterionic compounds.[9]
HILIC Polar (Silica, Diol)High Organic + Low AqueousHydrophilic PartitioningExcellent retention for highly polar and zwitterionic compounds.Can have longer equilibration times; salt selection is critical.
Mixed-Mode Non-polar + Ion-ExchangePolar (H₂O/ACN) + BufferHydrophobic & IonicOrthogonal selectivity, powerful for zwitterions, tunable via pH/salt.[14]Can be more complex to develop methods; columns are more expensive.

Part 2: Advanced Strategies & Protocols

Section 2.1: Orthogonal Purification for High-Purity Requirements

For pharmaceutical applications, achieving >98% purity is often required. Relying on a single purification method is rarely sufficient. An orthogonal purification strategy , which uses two methods based on different separation mechanisms, is the gold standard.[8][15]

Question: How do I set up an orthogonal purification workflow?

Answer: The goal is to combine two very different techniques. A common and highly effective workflow is:

  • Step 1 (Bulk Purification): Normal-Phase Flash Chromatography on Deactivated Silica. This step is designed to remove the bulk of the impurities, particularly those with different polarities (e.g., non-polar starting materials or very polar salts). Its primary mechanism is adsorption.

  • Step 2 (High-Resolution Polishing): Reversed-Phase or Mixed-Mode Preparative HPLC. The partially purified material from Step 1 is then subjected to a high-resolution technique based on a different mechanism (hydrophobic and/or ion-exchange). This step is designed to separate your target compound from structurally similar impurities that co-eluted in the first step.

This two-step process provides a much higher confidence in the final purity of the compound.[16]

G cluster_0 Step 1: Bulk Purification cluster_1 Step 2: High-Resolution Polishing Crude Crude Product Flash Normal-Phase Flash Chromatography (Adsorption-based) Crude->Flash SemiPure Semi-Pure Intermediate Flash->SemiPure Removes impurities with different polarity PrepHPLC Reversed-Phase or Mixed-Mode HPLC (Partition/Ion-Exchange based) SemiPure->PrepHPLC Final High-Purity Product (>98%) PrepHPLC->Final Removes structurally similar impurities

Caption: Orthogonal workflow combining two distinct separation mechanisms.

Section 2.2: Crystallization and Salt Formation

Question: My purified compound is an amorphous solid or an oil. How can I induce crystallization?

Answer: The strong intermolecular hydrogen bonding and ionic interactions in zwitterions make them notoriously difficult to crystallize.[17] A systematic approach is required.

  • Solvent Screening: Use a small amount of material (5-10 mg) in vials. Test a range of solvents from polar (water, methanol, ethanol) to nonpolar (ethyl acetate, DCM, toluene, heptane). Zwitterions are often soluble in very polar solvents and insoluble in nonpolar ones. The key is to find a solvent system where the compound is sparingly soluble at room temperature and fully soluble when hot.

  • Anti-Solvent Addition: This is often the most effective technique.

    • Dissolve your compound in a minimum amount of a "good" polar solvent (e.g., methanol or water).

    • Slowly add a "poor" nonpolar solvent (an anti-solvent like acetonitrile, ethyl acetate, or diethyl ether) dropwise until the solution becomes faintly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then store it at 4°C.

  • pH Adjustment: Breaking the zwitterionic state can dramatically alter solubility and promote crystallization.

    • Dissolve the compound in water or methanol.

    • Adjust the pH to < 2 with dilute HCl. This protonates the carboxylate, forming a cationic salt (R-COOH, R'-NH₂⁺)Cl⁻.

    • Adjust the pH to > 10 with dilute NaOH. This deprotonates the piperidine, forming an anionic salt (R-COO⁻)Na⁺(R'-NH).

    • Attempt to crystallize these salts using the anti-solvent methods described above. The salts often have very different crystal packing properties than the zwitterion.

Section 2.3: Chiral Separations

Question: My compound is a racemate. How can I separate the enantiomers for biological testing?

Answer: Enantiomeric separation is critical for pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most direct method for both analytical and preparative scale separations.

Methodology:

  • Stationary Phase: The key is the Chiral Stationary Phase (CSP). Polysaccharide-based columns are extremely versatile and a good starting point.

    • Immobilized Phases (e.g., Chiralpak® IA, IB, IC): These are robust, can be used with a wider range of solvents, and are excellent for method development.[18][19]

    • Coated Phases (e.g., Chiralcel® OD, AD): These can offer different selectivity but have more solvent restrictions.

  • Mobile Phase: Start with standard mobile phases like n-hexane/ethanol or n-hexane/isopropanol. For compounds with a carboxylic acid, it is often necessary to add a small amount of an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase to ensure good peak shape.[19]

  • Screening: Screen different columns and mobile phase combinations to find a system that provides baseline separation (Resolution > 1.5). Once an analytical method is established, it can be scaled up to preparative chromatography to isolate gram quantities of each enantiomer.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is designed for the bulk purification of a basic compound that shows tailing on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 DCM/MeOH).

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed firmly. Do not let the column run dry.

  • Deactivation: Prepare a deactivating solvent by adding 2% triethylamine to your initial mobile phase. Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic sites.[6]

  • Equilibration: Flush the column with another 2-3 column volumes of the initial mobile phase (this time without TEA) to remove excess, unbound triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (ideally the mobile phase). If solubility is low, use a stronger solvent like pure methanol and adsorb the sample onto a small amount of silica gel. Dry this silica completely under vacuum and load the resulting powder onto the top of the column bed.

  • Elution: Run the chromatography using a gradient of increasing polarity (e.g., from 2% to 10% methanol in DCM). Remember to add 0.5-1% triethylamine to all of your mobile phase compositions to maintain the deactivation and ensure symmetrical peaks.

  • Analysis: Collect fractions and analyze them by TLC and LC-MS to identify the pure product.

Protocol 2: Decision-Making Workflow for Method Selection

This logical flow helps in selecting the most promising purification technique from the start.

G Start Start: Crude Material TLC Run TLC with Modified Eluent (e.g., 10% MeOH/DCM + 1% TEA) Start->TLC Rf_Check Assess Rf Value TLC->Rf_Check High_Rf High Rf (> 0.6) Compound is less polar Rf_Check->High_Rf High Mid_Rf Moderate Rf (0.1-0.4) Good Candidate for Flash Rf_Check->Mid_Rf Mid Low_Rf Low Rf (< 0.1) or Streaking Compound is highly polar Rf_Check->Low_Rf Low NP_Flash Proceed with Normal-Phase Flash Chromatography High_Rf->NP_Flash Mid_Rf->NP_Flash RP_Check Test on RP-HPLC (e.g., C18 column) Low_Rf->RP_Check Retention_Check Sufficient Retention? RP_Check->Retention_Check RP_Prep Develop RP-Prep HPLC Method Retention_Check->RP_Prep Yes HILIC_MMC Explore HILIC or Mixed-Mode Chromatography Retention_Check->HILIC_MMC No

Caption: A decision tree for selecting the initial purification strategy.

References

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021).
  • Common challenges in working with piperidine-based compounds. (2025). BenchChem.
  • Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. (2017). Synfacts.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). WuXi AppTec.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). BenchChem.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020). LCGC North America.
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent.
  • Furan Identification in Food by using HS-SPME Method. (2022). Walsh Medical Media.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). PMC.
  • Zwitterionic or Not?
  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (n.d.). PMC.
  • Bioprocessing Chromatography Techniques. (n.d.). Thermo Fisher Scientific - US.
  • Piperidine Impurities. (n.d.). BOC Sciences.
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  • Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). (2019). PMC.
  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. (2025). MDPI.
  • Determination of furan and furan derivatives in baby food. (2018). ScienceDirect.
  • Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. (n.d.). CrystEngComm (RSC Publishing).
  • Pipecolic acid. (n.d.). Wikipedia.
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  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
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  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
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Troubleshooting solubility issues of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the unique solubility challenges presented by this molecule. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible experimental results.

Understanding the Molecule: The Root of the Solubility Challenge

At first glance, the structure of this compound reveals several functional groups that govern its physicochemical properties: a carboxylic acid, a tertiary amine (within the piperidine ring), a furan ring, and a formyl (aldehyde) group. The simultaneous presence of an acidic group (carboxylic acid) and a basic group (piperidine nitrogen) makes this molecule a zwitterion .

Zwitterions are molecules that contain both positive and negative charges, yet have a net neutral charge overall.[1] This dual nature is the primary reason for their complex solubility behavior. Like amino acids, this compound will exhibit its lowest aqueous solubility at a specific pH known as the isoelectric point (pI) , where the neutral zwitterionic form dominates.[2] At this pH, the strong intermolecular electrostatic attractions between the zwitterions lead to the formation of a stable crystal lattice, reducing its interaction with water molecules and often causing precipitation.[2]

To effectively solubilize this compound in aqueous media, the pH must be adjusted away from the pI to favor the formation of either a cationic species (at low pH, by protonating the carboxylate) or an anionic species (at high pH, by deprotonating the piperidinium ion).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is practically insoluble in water and standard neutral buffers (e.g., PBS pH 7.4). Why is this happening?

This is the expected behavior for a zwitterionic compound. At neutral pH, you are likely at or near the molecule's isoelectric point (pI), where its solubility is at a minimum.[2] The neutral overall charge of the zwitterion minimizes electrostatic repulsion between molecules, allowing them to aggregate and precipitate.

Q2: How can I dissolve the compound for an aqueous-based biological assay?

The key is to control the pH of your solution to shift the equilibrium away from the poorly soluble zwitterionic state. This can be achieved by making the solution either sufficiently acidic or basic. The Henderson-Hasselbalch equation is the guiding principle for understanding the relationship between pH, pKa, and the ionization state of the molecule.[3][4]

Caption: pH-dependent ionization states and their effect on solubility.

Protocol 1: pH-Adjustment Method for Aqueous Solutions

  • Prepare a Slurry: Add your solid compound to the desired aqueous buffer (e.g., water, saline) to create a suspension or slurry. Do not exceed the final desired concentration.

  • Acidic Solubilization:

    • While stirring vigorously, add 1 M HCl dropwise.

    • Monitor the solution closely. As the pH drops, the compound should begin to dissolve as the carboxylate group becomes protonated, breaking the zwitterionic interaction.

    • Continue adding acid until the solution is completely clear. Record the final pH.

  • Basic Solubilization:

    • Alternatively, to the initial slurry, add 1 M NaOH dropwise while stirring.

    • The compound should dissolve as the pH rises and the piperidinium ion is deprotonated.

    • Continue adding base until the solution is clear. Record the final pH.

  • Final pH Adjustment & QC: Once dissolved, you can carefully adjust the pH back towards your target, but be cautious not to cross the pI, which would cause precipitation. Always verify the final pH before use.

Important: The chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).

Q3: What are the best organic solvents for creating a concentrated stock solution?

For preparing high-concentration stock solutions, polar aprotic solvents are typically the first choice for complex molecules like this.

SolventClassTypical Starting ConcentrationNotes
DMSO Polar Aprotic10-50 mMThe most common and powerful solvent for initial stock preparation.[5] Be aware of potential toxicity in cell-based assays; final concentrations should typically be kept below 0.5%.[6]
DMF Polar Aprotic10-50 mMSimilar to DMSO but generally more toxic. Use with caution.[5]
Ethanol Polar Protic1-10 mMLess effective than DMSO but can be a good option if DMSO is incompatible with the assay. May require gentle warming.
Methanol Polar Protic1-10 mMSimilar to ethanol; often used for analytical purposes.

Protocol 2: Preparing a High-Concentration Organic Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of the solid compound into a sterile vial.

  • Add Solvent: Add the appropriate volume of high-purity DMSO (or other selected solvent) to reach the target concentration.

  • Aid Dissolution: Vortex the vial for 1-2 minutes. If solids persist, use a sonication bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be effective but should be used cautiously to avoid compound degradation.[5]

  • Inspect for Clarity: Ensure the final solution is completely clear and free of any particulate matter before storing or using.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[6]

Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a very common problem known as precipitation upon dilution . It occurs when the compound's solubility limit is exceeded in the final aqueous medium. The organic co-solvent percentage is no longer high enough to keep the compound in solution.[5][6]

Troubleshooting_Precipitation start Compound precipitates upon aqueous dilution c1 Is final concentration too high? start->c1 c2 Is final co-solvent % too low? start->c2 s1 Reduce final compound concentration c1->s1 Yes s3 Use pH-modified buffer (See Protocol 1) c1->s3 No, concentration is fixed s2 Increase co-solvent % (if assay permits) c2->s2 Yes c2->s3 No, co-solvent is maxed s4 Use advanced formulation (e.g., cyclodextrins) s3->s4 pH change not viable

Caption: Decision workflow for addressing compound precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: This is the simplest solution. Determine the lowest effective concentration for your assay and work below the solubility limit.[6]

  • Increase Co-solvent Percentage: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. Always run a vehicle control to confirm the solvent isn't affecting the results.

  • Use a pH-Modified Buffer: Prepare your final assay medium at a pH where the compound is known to be soluble (either acidic or basic, as determined in Protocol 1). This is often the most robust solution.

  • Employ Advanced Formulation Techniques: For challenging situations, especially in vivo studies, consider using solubility enhancers. Complexation with cyclodextrins can encapsulate the hydrophobic parts of the molecule, significantly increasing its apparent aqueous solubility.[7]

References

  • Bergström, C. A. S. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • University of Calgary. Ch27: Isoelectronic point. Department of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Isoelectric point. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]

  • Jain, N., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Pharmacy 180. Solubility - Pharmaceutical solutions. Available at: [Link]

  • Scribd. Zwitterion and PH Dependent Solubilty. Available at: [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available at: [Link]

  • MDPI. (2018). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. Available at: [Link]

  • Sravani, S., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kramer, C., & Wunder, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available at: [Link]

  • Queen's University Belfast. (2018). Solubility Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Meiler, J., & Moriaud, F. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PMC. Available at: [Link]

  • ACS Publications. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • ASHP. Functional Group Characteristics and Roles. Available at: [Link]

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  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

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Technical Support Center: Optimizing Recrystallization for High-Purity Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of furan derivatives. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the recrystallization of furan-containing compounds.

Q1: What makes furan derivatives challenging to recrystallize?

A1: Furan derivatives present unique challenges due to the electronic nature of the furan ring. The oxygen heteroatom makes the ring system electron-rich and susceptible to degradation, especially under acidic conditions or at elevated temperatures.[1] Furthermore, the polarity imparted by the oxygen can lead to high solubility in a wide range of common laboratory solvents, making the selection of an ideal recrystallization solvent difficult. Many furan derivatives are also prone to forming oils or low-melting-point eutectics with impurities, which complicates crystallization.[2][3]

Q2: What is the first and most critical step in developing a recrystallization protocol?

A2: The most critical step is selecting an appropriate solvent.[4] An ideal solvent should exhibit high solubility for the furan derivative at elevated temperatures and low solubility at cooler temperatures.[5][6] This temperature-dependent solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[7][8] A systematic solvent screening is the most effective way to identify the optimal solvent or solvent system.[9]

Q3: How do I perform an effective solvent screen for a new furan derivative?

A3: A small-scale solvent screen is essential.[9]

  • Place a small amount (10-20 mg) of your crude furan derivative into several small test tubes or vials.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[10]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • The ideal solvent will dissolve the compound completely when hot.[4][11]

  • Allow the hot, clear solution to cool slowly to room temperature. The formation of well-defined crystals indicates a promising solvent.[9]

Q4: My furan derivative is soluble in most solvents, even when cold. What should I do?

A4: This is a common issue. In this case, a two-solvent (or mixed-solvent) system is often the best approach.[12] This involves using a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible with each other.[12]

The general procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

Part 2: Troubleshooting Guide

This section is organized by the stages of the recrystallization process to help you pinpoint and solve specific experimental problems.

Stage 1: Dissolution

Problem: My compound will not dissolve, even in a large volume of hot solvent.

  • Possible Cause: The chosen solvent is too non-polar for your furan derivative. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents.[4][13]

  • Solution:

    • Switch to a More Polar Solvent: Systematically move to a more polar solvent. For example, if hexane fails, try ethyl acetate or acetone.[13][14]

    • Consider a Solvent Mixture: If a single solvent is ineffective, a mixed solvent system might be necessary.[9]

Problem: My solution is colored, but the pure compound should be colorless.

  • Possible Cause: The presence of colored, often polar, impurities.

  • Solution:

    • Activated Charcoal Treatment: After dissolving your compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute mass).[15] The charcoal has a high surface area that adsorbs the colored impurities.[5][6][8]

    • Boil and Filter: Gently boil the solution with the charcoal for a few minutes.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[15] Be cautious, as adding too much charcoal can lead to the loss of your desired product.[16]

Stage 2: Crystal Formation

Problem: No crystals form after the solution has cooled.

  • Possible Causes & Solutions:

    • The solution is not saturated: This is the most common reason.[3]

      • Action: Reheat the solution and boil off some of the solvent to increase the concentration of your compound.[16][17] Then, allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3][5]

      • Action 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][14][17]

      • Action 2: Seeding: Add a tiny seed crystal of the pure compound to the solution. This provides a template for further crystal growth.[6][14][16][17]

    • Cooling is too slow: While slow cooling is generally preferred, sometimes a greater thermodynamic driving force is needed.

      • Action: Once the solution has reached room temperature, place the flask in an ice bath to further decrease the solubility of your compound and induce crystallization.[9]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • High Supersaturation/Rapid Cooling: The level of supersaturation is too high, kinetically favoring the formation of a liquid phase (oil) over an ordered crystal lattice.[18] This often happens when the solution is cooled too quickly.[18]

      • Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (1-5%) to reduce the supersaturation level. Allow the solution to cool much more slowly.[3][14][18] An insulated container or a dewar can be used to slow the cooling rate.

    • Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent, causing it to separate as a liquid.[3][13]

      • Action: Choose a solvent with a lower boiling point.

    • Significant Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[11][18]

      • Action: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.[14]

Stage 3: Isolation and Drying

Problem: The yield of recovered crystals is very low.

  • Possible Causes & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent during dissolution is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[5][16]

      • Action: In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[12]

    • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

      • Action: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5]

      • Action: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5][19]

Part 3: Protocols and Data

Experimental Protocol: General Single-Solvent Recrystallization
  • Dissolution: Place the crude furan derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[20][21] Rapid cooling often leads to smaller, less pure crystals.[21][22]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[15][19]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes for Furan Derivatives
Water100HighGood for highly polar furan derivatives like 2-furoic acid.[23][24] Slow to dry.[12]
Ethanol78HighAn excellent, versatile solvent for many furan derivatives.[12]
Methanol65HighSimilar to ethanol but more volatile. Good for relatively polar compounds.[12]
Acetone56MediumA strong solvent, but its low boiling point can make it difficult to work with.[12]
Ethyl Acetate77MediumA good general-purpose solvent.
Dichloromethane40MediumIts low boiling point is advantageous for easy removal but can be problematic for maintaining a hot solution.
Toluene111LowSuitable for less polar furan derivatives. High boiling point.
Hexane69LowOften used as the "poor" solvent in a mixed-solvent system for more polar furan derivatives.

Part 4: Visualizations

Workflow for Troubleshooting Recrystallization

G start Start: Hot Saturated Solution cool Cool to Room Temperature start->cool crystals Crystals Formed? cool->crystals no_crystals No Crystals crystals->no_crystals No yes_crystals Yes crystals->yes_crystals Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent 4. Cool in Ice Bath no_crystals->troubleshoot_no_crystals oil Oiled Out? yes_crystals->oil no_oil No oil->no_oil No yes_oil Yes oil->yes_oil Yes isolate Isolate Crystals via Filtration no_oil->isolate troubleshoot_oil Troubleshoot: 1. Reheat & Add Solvent 2. Cool Slowly 3. Change Solvent yes_oil->troubleshoot_oil end High-Purity Product isolate->end

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization1. (n.d.).
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Filter Dryer.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Recrystallization. (n.d.).
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • EBSCO. (n.d.). Recrystallization (chemistry). Chemistry. Research Starters.
  • Experiment 2: Recrystallization. (n.d.).
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • ACS Publications. (2025, April 22). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. ACS Omega.
  • Quora. (2017, April 5). What should I do if crystallisation does not occur?
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Organic Syntheses. (n.d.). 2-furoic acid.
  • Benchchem. (n.d.). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide.
  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.

Sources

Technical Support Center: Navigating Furan Ring Instability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with furan-containing molecules. The furan moiety is a valuable heterocycle in pharmaceuticals and fine chemicals, but its inherent sensitivity to acidic conditions presents a significant synthetic challenge. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you preserve the integrity of the furan ring in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason furan rings are unstable in acidic conditions?

The instability of the furan ring in acidic media stems from its electronic structure. The oxygen atom's lone pairs contribute to the ring's aromaticity, but they also make it susceptible to protonation. The process is typically initiated by the protonation of the ring, most favorably at the α-carbon (the carbon adjacent to the oxygen)[1]. This protonation disrupts the aromatic 6π-electron system, forming a reactive, non-aromatic intermediate. This intermediate is then vulnerable to nucleophilic attack (often by the solvent, like water), leading to ring-opening, or it can initiate polymerization with other furan molecules[1][2][3]. The diffusion of a proton from the acidic medium to the furan ring is often the rate-limiting step in this degradation process[3][4][5][6].

Q2: How do substituents on the furan ring affect its stability?

Substituents dramatically influence the furan ring's resilience to acid. The effect is dictated by their electronic properties:

  • Electron-Withdrawing Groups (EWGs): Groups like carbonyls, esters, nitriles, or fluorine-containing substituents decrease the electron density of the furan ring[7][8]. This makes the ring less basic and therefore less likely to be protonated by an acid. Consequently, EWGs significantly enhance the stability of the furan ring under acidic conditions[1][7][8].

  • Electron-Releasing Groups (ERGs): Groups like alkyls, ethers, or amines increase the electron density of the ring. While often desirable for other reactions, ERGs activate the ring, making it more susceptible to protonation and subsequent polymerization or ring-opening[1][2][7].

Q3: My reaction requires acidic conditions, but my furan substrate is polymerizing. What are my primary strategic options?

You are encountering a classic challenge. Standard Friedel-Crafts or strong mineral acid conditions are often too harsh for furans, leading to uncontrolled polymerization instead of the desired reaction[2][7]. Your strategy should focus on mitigating the acid's strength and optimizing the environment:

  • Select a Milder Catalyst: Instead of strong mineral acids (HCl, H₂SO₄) or aggressive Lewis acids (AlCl₃), opt for milder alternatives. Mild Lewis acids like boron trifluoride (BF₃) or phosphoric acid are often effective for reactions like acylation and alkylation[1][2][7]. Solid acid catalysts, such as zeolites or specific resins, can also provide a less harsh acidic environment[9].

  • Control the Temperature: Perform the reaction at the lowest effective temperature. Lowering the temperature (e.g., to 0 °C or below) can significantly slow the rate of decomposition reactions without halting the desired transformation[1][2].

  • Choose Your Solvent Wisely: The solvent plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF) or dioxane, have been shown to have a strong stabilizing effect on furan derivatives during acid-catalyzed processes[1][8][10]. Protic solvents like water can actively participate in the degradation pathway and accelerate ring-opening[1]. In some cases, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to prevent the intrinsic polymerization of furans under acidic conditions[11].

Q4: What are the typical degradation products I should look for if I suspect ring-opening?

When the furan ring opens under acidic conditions, it typically forms dicarbonyl compounds[1]. For instance, the acid-catalyzed hydrolysis of furan itself can lead to 4-hydroxy-2-butenal[3]. In the case of biomass-derived furans like 5-hydroxymethylfurfural (HMF), degradation can yield levulinic acid and formic acid[12]. Identifying these linear, non-furan products via techniques like GC-MS or NMR can confirm that ring-opening is the problematic side reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides a direct path to a solution.

Issue 1: My furan-containing product is degrading during aqueous workup or purification on silica gel.

This is a common and often overlooked issue. The problem arises because even seemingly mild acidic conditions can be sufficient to degrade sensitive furans.

  • Potential Cause: The aqueous acid wash during workup is too strong or contact time is too long. Standard silica gel is also slightly acidic and can catalyze degradation on the column.

  • Recommended Solutions:

    • pH Control: During aqueous workups, use buffered solutions or very dilute acids (e.g., acetic acid) and ensure the final pH is no lower than 4[2]. Neutralize any acidic layers carefully and promptly.

    • Temperature Control: Perform all acidic washes at low temperatures (e.g., 0 °C) to minimize the degradation rate[2].

    • Inert Chromatography: For purification, use deactivated or neutral silica gel. You can also add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent to neutralize active sites on the silica[1].

    • Alternative Purification: If possible, consider non-chromatographic methods like crystallization or distillation[1].

Issue 2: My Friedel-Crafts alkylation or acylation reaction is failing, yielding only a dark polymer.

This is a textbook case of using conditions that are too harsh for the furan ring.

  • Potential Cause: Strong Lewis acids like AlCl₃ are potent polymerization catalysts for electron-rich furans.

  • Recommended Solutions:

    • Switch to a Mild Catalyst: For acylation, catalysts like phosphoric acid or boron trifluoride are excellent alternatives[7]. For alkylation, using an alkene as the alkylating agent with a mild catalyst is a proven method[7].

    • Use a More Reactive Acylating Agent: In some cases, highly reactive agents like trifluoroacetic anhydride can acylate furan without needing any catalyst at all[7].

    • Follow a Validated Protocol: Refer to a specific, mild protocol designed for furans (see Protocol 1 below).

Table 1: Summary of Factors Influencing Furan Ring Stability
FactorHigh Stability ConditionLow Stability Condition (High Risk)Rationale & Key Recommendations
Acid Type Mild Lewis Acids (BF₃, FeCl₃), Phosphoric Acid, Solid Acids[2][7][13]Strong Mineral Acids (H₂SO₄, HCl), Strong Lewis Acids (AlCl₃)[2][14]Recommendation: Always start with the mildest acid catalyst that can achieve the desired transformation.
Temperature Low Temperature (≤ 0 °C)[2][7]Elevated Temperatures (> Room Temp)Recommendation: Maintain cold temperatures during the reaction and especially during acidic workups to slow degradation kinetics.
Substituents Electron-Withdrawing Groups (e.g., -COR, -COOR, -CN)[1][7][8]Electron-Releasing Groups (e.g., -Alkyl, -OR)[1][2]Recommendation: If the synthesis allows, installing an EWG can protect the ring. This can sometimes be used as a protecting group strategy.
Solvent Polar Aprotic (DMF, Dioxane)[1][8][10], HFIP[11]Protic Solvents (Water, Alcohols)[1]Recommendation: Use a non-participating, stabilizing solvent like DMF. Avoid water unless it is essential for the reaction.
pH (Workup) pH ≥ 4[2]pH < 4Recommendation: Carefully buffer aqueous washes and never leave a furan-containing compound in a strong acidic solution for an extended period.
Visualizing the Problem and Solution
Mechanism of Degradation

The following diagram illustrates the two primary pathways of furan degradation under acidic conditions: ring-opening and polymerization.

Caption: Acid-catalyzed degradation pathways of the furan ring.

Troubleshooting Workflow

If you are experiencing low yields or product decomposition, follow this logical workflow to diagnose and solve the issue.

G Start Low Yield or Decomposition Observed Check_Workup Is degradation occurring during workup/purification? Start->Check_Workup Check_Reaction Is degradation occurring during the reaction? Check_Workup->Check_Reaction No Sol_Workup 1. Neutralize silica with Et₃N. 2. Use buffered/cold washes (pH > 4). 3. Consider non-silica purification. Check_Workup->Sol_Workup Yes Check_Acid Is a strong acid used (HCl, H₂SO₄, AlCl₃)? Check_Reaction->Check_Acid Sol_Acid Switch to milder acid: - Lewis Acid (BF₃·OEt₂) - Phosphoric Acid - Solid Acid Catalyst Check_Acid->Sol_Acid Yes Check_Temp Is reaction run at RT or elevated temp? Check_Acid->Check_Temp No Sol_Temp Lower temperature to 0 °C or below. Check_Temp->Sol_Temp Yes Check_Solvent Is a protic solvent used (H₂O, MeOH)? Check_Temp->Check_Solvent No Sol_Solvent Switch to polar aprotic solvent: - DMF - Dioxane Check_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for furan instability.

Validated Experimental Protocols

Protocol 1: Mild Friedel-Crafts Alkylation of Furan

Standard Friedel-Crafts alkylations are notoriously difficult with furan. This protocol utilizes milder conditions to achieve the desired C-C bond formation while minimizing polymerization[2][7].

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the furan substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a mild Lewis acid catalyst, such as phosphoric acid or boron trifluoride etherate (1.1 mmol), to the stirred solution.

  • Reagent Addition: Add the alkylating agent, typically an alkene (1.2 mmol), dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to obtain the desired alkylated furan.

Protocol 2: Controlled Monobromination of Furan

Direct halogenation of furan with Br₂ or Cl₂ at room temperature is highly aggressive and leads to polyhalogenated products and decomposition[7]. This protocol allows for controlled monobromination at the 2-position.

  • Reagent Preparation: Dissolve furan (1.0 mmol) in a solvent such as dimethylformamide (DMF) or dioxane (10 mL) in a round-bottom flask.

  • Reaction Conditions: Cool the solution to –5 °C using an ice-salt bath.

  • Bromination: While maintaining the temperature at –5 °C, slowly add a solution of bromine (1.0 mmol) in the same solvent to the cooled furan solution[2][7].

  • Reaction Monitoring: Stir the reaction at –5 °C and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromofuran.

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Kovalev, V. V., et al. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • Gordon, J. C., et al. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics | Request PDF. Retrieved from [Link]

  • Kovalev, V. V., et al. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Retrieved from [Link]

  • Morandi, B., et al. (2025, February 19). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Retrieved from [Link]

  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
  • Soetedjo, J. N. M., et al. (2017). Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalyzed condensation reactions with furan. | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans from Active Methylenes and 3-Oxetanone. Retrieved from [Link]

  • Liang, G., et al. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Method Development for the Detection of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust detection and quantification of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice. Our objective is to equip you with the expertise to develop a sensitive, selective, and validated analytical method tailored to this unique molecule.

The structure of our target analyte, featuring a polar carboxylic acid, a basic piperidine nitrogen, and a furan ring, presents an interesting challenge that necessitates a systematic and comparative approach to method development. We will explore key variables in both chromatography and mass spectrometry to establish a scientifically sound and efficient analytical workflow.

Section 1: Chromatographic Method Development: A Comparative Approach

The foundation of any successful LC-MS method is the chromatographic separation. For a molecule like this compound, which possesses both polar and non-polar characteristics, selecting the right column and mobile phase is critical for achieving good retention, sharp peak shapes, and resolution from potential impurities.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase dictates the primary mode of interaction between the analyte and the column. We will compare two common reversed-phase chemistries.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. For our analyte, the piperidine and furan rings will interact with the C18 chains. A standard C18 column is a good starting point for many piperidine derivatives.[1]

  • Phenyl-Hexyl: This stationary phase provides an alternative selectivity based on pi-pi interactions with the furan ring of the analyte, in addition to hydrophobic interactions. This can be advantageous for separating compounds with aromatic moieties.

Experimental Protocol: Column Scouting

  • Analyte Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Columns to be Tested:

    • C18, 2.1 x 50 mm, 1.8 µm

    • Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: MS full scan (details in Section 2).

Expected Outcome & Rationale: The C18 column is expected to provide good retention based on the overall hydrophobicity of the molecule. The Phenyl-Hexyl column may offer enhanced retention or a different elution profile due to potential pi-pi interactions with the furan ring. The choice between them will depend on the observed peak shape and retention time. The use of formic acid in the mobile phase is crucial to keep the carboxylic acid group in its neutral form, promoting retention on the reversed-phase column.[1][2][3]

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic solvent in the mobile phase can significantly impact selectivity and ionization efficiency in the mass spectrometer.

  • Acetonitrile (ACN): Generally provides lower backpressure and is an excellent solvent for a wide range of compounds.

  • Methanol (MeOH): Can offer different selectivity compared to acetonitrile and may be more suitable for certain compounds.

Experimental Protocol: Mobile Phase Comparison

  • Using the superior column chemistry identified in section 1.1, perform two sets of injections.

  • Set 1: Mobile Phase B as 0.1% Formic Acid in Acetonitrile.

  • Set 2: Mobile Phase B as 0.1% Formic Acid in Methanol.

  • All other LC conditions remain the same as in the column scouting protocol.

Expected Outcome & Rationale: The retention time and peak shape will likely differ between the two solvents. Acetonitrile often results in sharper peaks for many compounds. The choice will be based on which solvent provides better chromatography and potentially a better response in the mass spectrometer.

Section 2: Mass Spectrometric Detection: Maximizing Sensitivity and Selectivity

The mass spectrometer provides the high sensitivity and selectivity required for robust quantification. Optimization of MS parameters is key.

Ionization Mode Comparison: ESI Positive vs. ESI Negative

The analyte has functional groups amenable to both positive and negative ionization.

  • Positive Ion Mode ([M+H]⁺): The basic nitrogen in the piperidine ring can be readily protonated.[1][4]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be deprotonated.[4][5][6]

Experimental Protocol: Ionization Mode Evaluation

  • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.

  • Alternatively, perform separate LC-MS runs in positive and negative ion modes using the optimized LC conditions from Section 1.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[1]

  • Scan Mode: Full scan from m/z 100-500.

  • Source Parameters (Starting Point):

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Expected Outcome & Rationale: While both modes may produce a signal, one will likely be more intense and stable. For molecules with carboxylic acids, negative mode often provides excellent sensitivity and can have lower background noise.[5][7] However, the basicity of the piperidine nitrogen makes positive mode a strong contender.[1] The mode that provides the highest signal-to-noise ratio will be selected for further optimization.

Fragmentation Analysis for MRM Development

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard for sensitivity and selectivity. This requires identifying a precursor ion and suitable product ions.

Experimental Protocol: Product Ion Scan

  • Using the optimal ionization mode, set the mass spectrometer to perform a product ion scan of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Vary the collision energy (e.g., from 10 to 40 eV) to find the optimal energy for producing stable and intense fragment ions.

  • Collision Gas: Argon.

Expected Outcome & Rationale: This experiment will reveal the characteristic fragmentation pattern of the analyte. For the [M+H]⁺ ion, fragmentation may occur around the piperidine ring or involve the loss of water or carbon monoxide. For the [M-H]⁻ ion, fragmentation may involve the loss of CO₂ from the carboxylate group. The most intense and specific transitions will be chosen for the MRM method.

Fragmentation_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Method Optimized LC Method ESI Electrospray Ionization (Positive/Negative Mode) LC_Method->ESI Eluent Full_Scan Full Scan Analysis (Determine Precursor Ion) ESI->Full_Scan Ions Product_Ion_Scan Product Ion Scan (Vary Collision Energy) Full_Scan->Product_Ion_Scan Select Precursor Ion MRM_Method MRM Method Development (Select Precursor/Product Ions) Product_Ion_Scan->MRM_Method Select Fragment Ions

Caption: Workflow for MS fragmentation analysis and MRM development.

Section 3: Data Comparison and Performance Evaluation

To objectively compare the different methodologies, the following data should be compiled into tables.

Table 1: Comparison of Chromatographic Columns

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (min) Insert ValueInsert Value
Peak Width (min) Insert ValueInsert Value
Tailing Factor Insert ValueInsert Value
Signal-to-Noise Ratio Insert ValueInsert Value

Table 2: Comparison of Ionization Modes

ParameterESI Positive Mode ([M+H]⁺)ESI Negative Mode ([M-H]⁻)
Precursor Ion (m/z) Insert ValueInsert Value
Signal Intensity (counts) Insert ValueInsert Value
Background Noise (counts) Insert ValueInsert Value
Signal-to-Noise Ratio Insert ValueInsert Value

Section 4: Recommended Method and Validation Overview

Based on the comparative data, a final, optimized method can be proposed. For instance, a hypothetical optimal method might be:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • Quantifier: e.g., m/z 236.1 -> 192.1

    • Qualifier: e.g., m/z 236.1 -> 121.0

Method Validation

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines and should assess parameters such as:[9][10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Validation_Process Dev Method Development Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec LOD LOD / LOQ Dev->LOD Val Validated Method Spec->Val Lin->Val Acc->Val Prec->Val LOD->Val

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Conclusion

This guide outlines a systematic, comparative approach to developing a robust and reliable LC-MS method for the analysis of this compound. By methodically evaluating column chemistry, mobile phase composition, and mass spectrometry parameters, a highly selective and sensitive assay can be established. The principles of scientific integrity and thorough validation are paramount to ensure that the developed method is fit for its intended purpose in a research or drug development setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. IROA Technologies. Available at: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration. Available at: [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. Waters Corporation. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Available at: [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Omega. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? : r/massspectrometry. Reddit. Available at: [Link]

  • Analysis of Furanic compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. ResearchGate. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Hindawi. Available at: [Link]

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A Comparative Guide to the Bioactivity of Furan vs. Thiophene Piperidine-3-Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the principle of bioisosterism serves as a powerful tool for lead optimization. It involves the substitution of one atom or group with another that possesses similar physical or chemical properties, aiming to enhance a compound's biological activity, selectivity, or pharmacokinetic profile.[1] Among the most classic examples of bioisosteric pairs are the five-membered aromatic heterocycles, furan and thiophene.[2] When incorporated into a privileged scaffold like piperidine-3-carboxylic acid—a key structural motif in many biologically active compounds—the choice between a furan and a thiophene ring can profoundly influence the resulting analogue's pharmacological properties.

This guide provides an in-depth, data-driven comparison of furan and thiophene piperidine-3-carboxylic acid analogues. Moving beyond a simple list of facts, we will dissect the underlying physicochemical differences between these two heterocycles and explore how these distinctions translate into tangible variations in bioactivity, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of novel therapeutics.

Physicochemical Foundations: A Tale of Two Heterocycles

The subtle yet significant structural differences between furan and thiophene are the root of their distinct pharmacological profiles. The replacement of furan's oxygen with thiophene's sulfur atom alters electronegativity, aromaticity, and metabolic stability, which in turn impacts how the molecule interacts with its biological target and behaves within a physiological system.[2][3]

FeatureFuranThiopheneImpact on Drug Properties
Heteroatom OxygenSulfurInfluences electronegativity, size, and hydrogen bonding capacity.
Electronegativity Higher (3.44)Lower (2.58)Furan is more polar, affecting solubility and binding interactions.
Aromaticity LowerHigherThiophene is more chemically stable and behaves more like benzene.[4][5]
Polarity More PolarLess PolarAffects solubility, cell permeability, and protein binding.
H-Bonding Oxygen is a hydrogen bond acceptor.[2]Sulfur is a weaker H-bond acceptor.[2]Dictates specific interactions with biological targets.
Metabolic Stability Generally less stable; can be metabolized to reactive intermediates.[2][6]Generally more metabolically stable.[2]Influences drug half-life and potential for toxicity.

This table underscores a fundamental trade-off: furan's higher polarity may enhance solubility and specific hydrogen bond interactions, while thiophene's greater stability and aromaticity can lead to improved metabolic profiles and different binding geometries.[2][3]

cluster_Furan Furan Analogue cluster_Thiophene Thiophene Analogue Furan_Props Higher Polarity H-Bond Acceptor Lower Aromaticity Furan_Outcome Potential for: + Enhanced Solubility + Specific H-Bonds - Lower Metabolic Stability Furan_Props->Furan_Outcome Thio_Props Lower Polarity Weaker H-Bond Acceptor Higher Aromaticity Thio_Outcome Potential for: + Enhanced Metabolic Stability + Pi-Stacking Interactions - Lower Solubility Thio_Props->Thio_Outcome Lead Piperidine-3-Carboxylic Acid Scaffold Lead->Furan_Props Bioisosteric Replacement Lead->Thio_Props Bioisosteric Replacement

Bioisosteric replacement of furan and thiophene.
Comparative Bioactivity: An Analysis of Experimental Data

Table 1: Antiproliferative Activity (LD50) of Furan vs. Thiophene Carboxamide Analogues [8]

Compound PairR-Group SubstituentFuran Analogue LD50 (µM)Thiophene Analogue LD50 (µM)Potency Advantage
1 N-(3-triazolo)12.550.0Furan
2 N-(5-methylthiazol)-2>100>100-
3 N-(4-methoxyphenyl)100100Equal
4 N-(4-fluorophenyl)25.050.0Furan
5 N-(4-bromophenyl)25.025.0Equal
6 N-(3,4-dichlorophenyl)12.512.5Equal

Data sourced from a study on amide derivatives of 2-furanocarboxylic and 2-thiophenecarboxylic acids, which serve as close proxies for understanding the core heterocycle's contribution.[7][8]

The data reveals that for this particular scaffold and target, neither heterocycle is universally superior. The furan analogues showed a distinct potency advantage in two cases (Pairs 1 and 4), while three pairs exhibited equal activity. This highlights a crucial principle in drug design: the bioisosteric choice is highly dependent on the specific molecular context and the nature of the substituent groups.[2] For instance, the electron-donating and accepting properties of the R-group can differentially influence the electronic character of the furan versus the thiophene ring, altering binding affinities.

In another study focusing on piperidine-3-carboxamide derivatives for antimelanoma activity, researchers found that five-membered heterocycles containing nitrogen or sulfur at the α-position were able to enhance biological activity, suggesting that the thiophene moiety can be a favorable choice in certain contexts.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the trustworthiness of bioactivity data, robust and reproducible experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • A human cancer cell line (e.g., A375 melanoma, A549 lung carcinoma) is cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2. The choice of cell line is critical and must be relevant to the therapeutic target.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). They are allowed to adhere and grow for 24 hours. This ensures a consistent starting cell population for each treatment.

  • Compound Treatment:

    • A stock solution of the test compound (furan or thiophene analogue) is prepared in DMSO. Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • The old media is removed from the wells, and 100 µL of the media containing the test compound is added. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition:

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours. The principle here is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • The media is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting a dose-response curve.

Workflow for an in vitro MTT cytotoxicity assay.
Conclusion: A Context-Dependent Choice

The bioisosteric replacement of a furan with a thiophene ring within the piperidine-3-carboxylic acid framework is a nuanced strategy, not a one-size-fits-all solution.[2] The experimental data indicates that neither heterocycle holds a universal advantage.

  • Thiophene analogues may offer superior metabolic stability and, in some cases, enhanced potency due to their higher aromaticity and different electronic properties.[2]

  • Furan-containing compounds , conversely, may provide benefits in terms of solubility and the potential for specific hydrogen bonding interactions, which can be critical for affinity to certain biological targets.[2][10]

Ultimately, the decision to employ a furan or a thiophene core must be made on a case-by-case basis. It requires careful consideration of the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series under investigation. This guide serves as a foundational framework, grounded in experimental evidence, to assist researchers in navigating this critical decision point in the drug discovery process.

References

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  • Thiophenes and furans derivatives: a new class of potential pharmacological agents. Environmental Toxicology and Pharmacology. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available from: [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. MDPI. Available from: [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available from: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Available from: [Link]

  • Examples of bioactive furan or thiophene derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Available from: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available from: [Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available from: [Link]

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  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available from: [Link]

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A Comparative Guide to HPLC Purity Determination of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind method development choices, comparing viable analytical alternatives, and grounding the proposed method in established regulatory frameworks to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a complex heterocyclic molecule featuring multiple functional groups that dictate its chromatographic behavior. A successful purity assay must be able to separate the main compound from potential process-related impurities and degradation products. The key structural features present a distinct analytical challenge:

  • A Furan-2-carbaldehyde Moiety: This conjugated system provides a strong chromophore, making UV detection a suitable choice.

  • A Piperidine Ring: The tertiary amine in the piperidine ring is basic (pKa ~8-10).

  • A Carboxylic Acid Group: This group is acidic (pKa ~3-5).

  • Chirality: The carbon at the 3-position of the piperidine ring is a chiral center.

The presence of both acidic and basic functional groups means the molecule is amphoteric and can exist as a zwitterion, neutral molecule, or cation/anion depending on the pH. This makes mobile phase pH a critical parameter for achieving adequate retention and symmetrical peak shapes in reversed-phase chromatography.[1][2]

Strategic Approach to Method Development

A robust, stability-indicating HPLC method is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). Our development strategy is a multi-faceted approach, beginning with an evaluation of the most suitable chromatographic modes before optimizing a primary method and validating it according to the International Council for Harmonisation (ICH) guidelines.[3][4]

cluster_dev Method Development Workflow cluster_val Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, Solubility, UV λmax) B Chromatography Mode Selection (RP-HPLC vs. HILIC) A->B C Stationary Phase Screening (C18, EPG, Phenyl) B->C D Mobile Phase Optimization (pH, Organic Modifier, Buffer) C->D E Final Method Optimization (Gradient, Flow Rate, Temp.) D->E F Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) E->F Proceed to Validation G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated Stability-Indicating Assay Method K->L cluster_stress Stress Conditions (ICH Q1A(R2)) DS Drug Substance (1 mg/mL solution) Acid Acid Hydrolysis 0.1 M HCl, 60 °C DS->Acid Expose & Sample at Time Points Base Base Hydrolysis 0.1 M NaOH, RT DS->Base Expose & Sample at Time Points Ox Oxidation 3% H₂O₂, RT DS->Ox Expose & Sample at Time Points Therm Thermal 80 °C, Solid State DS->Therm Expose & Sample at Time Points Phot Photolytic ICH Q1B Light Box DS->Phot Expose & Sample at Time Points Ana Analyze by HPLC-UV/DAD (Assess Peak Purity & Mass Balance) Acid->Ana Base->Ana Ox->Ana Therm->Ana Phot->Ana

Sources

A Comparative Guide to the Structural Characterization of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification and structural elucidation of potential impurities in 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact drug safety, efficacy, and stability.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of these impurities.[3][4][5][6] The molecule this compound possesses several structural motifs prone to chemical transformation: a reactive aldehyde (formyl group), an electron-rich furan ring susceptible to oxidation and hydrolysis, and a piperidine ring, which can undergo N-dealkylation or oxidation. This guide outlines a systematic workflow to anticipate, generate, isolate, and definitively characterize impurities arising from these potential degradation pathways.

Part 1: Strategic Generation of Impurities via Forced Degradation

When process-related impurities are not yet defined or isolated, forced degradation (or stress testing) is an indispensable tool.[7][8] It is a systematic way to probe the intrinsic stability of a drug substance, identify likely degradation products, and establish degradation pathways.[9][10] This data is crucial for developing and validating stability-indicating analytical methods, which are a regulatory necessity.[5][10]

The selection of stress conditions is designed to mimic the extremes a drug substance might encounter during its lifecycle, from manufacturing to storage.[7][8] For this compound, the focus is on conditions that challenge its most labile functional groups.

Experimental Protocol: Forced Degradation Studies

The objective is to achieve a target degradation of 5-10% of the main compound; excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[10]

Stress ConditionProtocolRationale for this compound
Acid Hydrolysis Dissolve the API in 0.1 M HCl. Heat at 60-80°C for 24-48 hours. Neutralize before analysis.The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening. The amide linkage within the piperidine ring could also be targeted.
Base Hydrolysis Dissolve the API in 0.1 M NaOH. Heat at 60-80°C for 24-48 hours. Neutralize before analysis.The formyl group could undergo Cannizzaro-type reactions. Ester-like linkages, if present as impurities, would be hydrolyzed.
Oxidation Treat an aqueous or methanolic solution of the API with 3-6% H₂O₂ at room temperature for 24-48 hours.The aldehyde is highly susceptible to oxidation to a carboxylic acid. The furan ring and the tertiary amine of the piperidine are also prone to oxidation.
Thermal Degradation Expose the solid API to dry heat (e.g., 105°C) for 48-72 hours.Assesses the solid-state thermal stability. Can induce decarboxylation or complex polymerization reactions.
Photolytic Degradation Expose a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).The furan ring and formyl group contain chromophores that can absorb UV/Vis light, leading to photolytic degradation pathways.
Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow from stress testing to the generation of samples ready for analysis.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analytical Readiness API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Expose to Stress Oxid Oxidation (3% H₂O₂, RT) API->Oxid Expose to Stress Therm Thermal (Solid) (105°C) Photo Photolytic (ICH Q1B) API->Photo Expose to Stress Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Dissolve Dissolution & Dilution Therm->Dissolve Photo->Neutralize Analysis Degraded Samples for HPLC/LC-MS Analysis Neutralize->Analysis Dissolve->Analysis

Caption: Workflow for generating degraded samples for impurity analysis.

Part 2: A Comparative Look at Core Analytical Techniques

No single technique can provide a complete picture of an impurity's structure. A multi-faceted, orthogonal approach is essential for unambiguous characterization. The primary workhorses are chromatographic for separation and spectroscopic for identification.[1][11]

TechniquePrincipleInformation ProvidedStrengths for This MoleculeWeaknesses/Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Retention time (t_R), peak purity, and quantification.Excellent for separating the polar parent drug from potentially less polar (e.g., decarboxylated) or more polar (e.g., oxidized) impurities. The furan ring provides a strong UV chromophore for sensitive detection.Provides no structural information. Co-elution of impurities is possible.
LC-MS HPLC separation followed by ionization and mass-to-charge (m/z) analysis.Molecular weight (MW), elemental composition (with HRMS), and fragmentation patterns (MS/MS).The most powerful tool for initial identification. Can quickly propose structures by identifying MW shifts from the parent drug (e.g., +16 Da for oxidation, -28 Da for deformylation).Isomers (structural or stereo-) will have the same MW and may not be distinguishable without good chromatographic separation and fragmentation analysis.
NMR Spectroscopy Nuclei with magnetic spin align in a magnetic field and absorb radiofrequency energy at specific frequencies.The "gold standard" for structure elucidation. Provides a complete map of the molecule's carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguously confirms the exact site of modification (e.g., oxidation of the C5-aldehyde vs. a position on the piperidine ring). 2D NMR (COSY, HSQC, HMBC) can solve complex structures without a reference standard.[12][13]Requires a relatively large amount of isolated, pure impurity (>0.5 mg). Can be time-consuming.
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies corresponding to functional groups.Confirms the presence or absence of key functional groups.Quickly confirms expected transformations, e.g., disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of a carboxylic acid C=O stretch (~1710 cm⁻¹) and broad O-H stretch (~3000 cm⁻¹) in an oxidized impurity.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.

Part 3: Recommended Analytical Workflow & Protocols

A logical, phased approach ensures that effort is directed efficiently, starting with broad screening and moving to definitive identification.

Phase 1: Method Development and Impurity Detection (HPLC & LC-MS)

The first step is to develop a stability-indicating HPLC method capable of separating the parent API from all degradation products.

  • Column Selection: Start with a robust C18 column (e.g., 150 x 4.6 mm, 3.5 µm). The combination of the polar carboxylic acid and the moderately non-polar furan-piperidine structure makes a reverse-phase column a logical choice.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

    • B: Acetonitrile or Methanol.

  • Gradient Elution: Begin with a shallow gradient (e.g., 5% to 95% B over 30 minutes) to resolve all components from the forced degradation samples.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). This helps identify impurities that may have different UV maxima than the parent compound and assesses peak purity.

  • Interface: Use the developed HPLC method directly with an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Analyze samples in both positive and negative ion modes.

    • Positive Mode: The piperidine nitrogen is a site of ready protonation [M+H]⁺.

    • Negative Mode: The carboxylic acid will be readily deprotonated [M-H]⁻.

  • Analysis: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to obtain accurate mass measurements. This allows for the calculation of elemental formulas for the parent drug and its impurities, significantly narrowing down potential structures.

  • MS/MS Analysis: Perform fragmentation analysis on impurity peaks to gain structural insights. For example, fragmentation of the parent molecule can establish a baseline pattern, and deviations in the impurity's fragmentation can pinpoint the site of modification.

Phase 2: Impurity Isolation and Definitive Characterization (Prep-HPLC & NMR)

For any impurity present above the identification threshold (typically >0.10%), its structure must be definitively elucidated.[4][5]

  • Scale-Up: Adapt the analytical HPLC method to a larger preparative column. The gradient may need to be modified to optimize loading and resolution.

  • Fraction Collection: Collect the eluent corresponding to the target impurity peak.

  • Solvent Removal: Evaporate the solvent (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated impurity.

  • Sample Preparation: Dissolve the isolated impurity (0.5-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra. Compare these to the parent API's spectra to identify key changes in chemical shifts and coupling constants. For example, the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a broad acid proton signal would strongly suggest oxidation of the formyl group.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling, revealing which protons are adjacent in the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is arguably the most powerful experiment for piecing together fragments of an unknown molecule and confirming its overall structure.

Comprehensive Impurity Characterization Workflow

This diagram visualizes the integrated strategy, from initial detection to final confirmation.

G Start Forced Degradation Samples HPLC HPLC-UV/PDA Analysis Start->HPLC 1. Separate LCMS LC-HRMS Analysis Start->LCMS 1a. Separate & Detect MW Quant Quantify Impurities (Area %) HPLC->Quant 2. Detect & Quantify Threshold Impurity > Identification Threshold? Quant->Threshold Isolate Preparative HPLC Isolation Threshold->Isolate Yes Report Report Impurity (< Threshold) Threshold->Report No NMR NMR Analysis (1D & 2D) Isolate->NMR 3. Elucidate Framework FTIR FTIR Analysis Isolate->FTIR 3a. Confirm Functional Groups Structure Structure Elucidated NMR->Structure FTIR->Structure

Caption: Integrated workflow for impurity identification and characterization.

Conclusion

The structural characterization of impurities in a novel API like this compound is a rigorous, multi-step process that forms the bedrock of a successful regulatory submission. It demands more than just data collection; it requires a strategic application of orthogonal analytical techniques. By beginning with forced degradation to understand potential liabilities, developing a robust stability-indicating HPLC method, and leveraging the power of high-resolution mass spectrometry for initial identification, researchers can efficiently triage impurities. For those exceeding regulatory thresholds, the definitive and unambiguous structural evidence provided by 1D and 2D NMR spectroscopy is non-negotiable. This integrated approach, blending separation science with advanced spectroscopy, ensures not only compliance with global regulatory standards but also a fundamental understanding of the drug substance's chemistry, ultimately safeguarding patient safety.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ProPharma Group. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Jadhav, S. B., et al. (2020, December 15). Regulatory aspects of Impurity profiling. GSC Biological and Pharmaceutical Sciences.
  • European Medicines Agency (EMA). Quality: impurities.
  • SIELC. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • Sigma-Aldrich. Piperidine-4-carboxylic acid.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Wierckx, N., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • S. G. Sudani, et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Applied Chemistry.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.

Sources

Infrared spectroscopy (IR) peaks for formylfuran and carboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Infrared Spectroscopy (IR) Analysis of Formylfuran vs. Carboxylic Acid Functional Groups

Executive Summary & Context

In the synthesis of biomass-derived platforms (e.g., 5-HMF to FDCA) and pharmaceutical intermediates, distinguishing between the formylfuran (aldehyde attached to a furan ring) and the furoic acid (carboxylic acid attached to a furan ring) moieties is a critical analytical challenge.

While NMR is definitive, Fourier Transform Infrared Spectroscopy (FT-IR) offers a rapid, in-situ method for monitoring oxidation reactions. This guide provides a technical comparison of the spectral signatures of these two groups, focusing on the electronic influence of the furan ring on vibrational modes and establishing a self-validating protocol for identification.

Theoretical Basis: Electronic Effects on Vibrational Modes

To interpret the spectra accurately, one must understand how the furan ring modifies standard functional group frequencies.

  • Conjugation Effect: The furan ring is an electron-rich aromatic system. When a carbonyl group (aldehyde or acid) is attached to the C2 or C5 position,

    
    -electron delocalization reduces the bond order of the C=O bond.
    
    • Result: The C=O stretching frequency shifts to lower wavenumbers (~1660–1700 cm⁻¹) compared to non-conjugated aliphatic equivalents (~1720–1740 cm⁻¹).

  • Hydrogen Bonding (Dimerization):

    • Carboxylic Acids: In solid (ATR/KBr) or concentrated liquid states, furoic acids exist predominantly as stable cyclic dimers bonded through strong hydrogen bridges. This broadens the O-H stretch significantly and lowers the C=O frequency.

    • Formylfurans: These do not form stable hydrogen-bonded dimers. Their C=O bands remain sharper, and the C-H aldehyde stretch is distinct.

Spectral Comparison: The Critical Regions

The following table synthesizes data for Furfural (Formylfuran model) vs. 2-Furoic Acid (Carboxylic Acid model).

Table 1: Key Diagnostic Peaks
Vibrational ModeFormylfuran (e.g., Furfural)Furoic Acid (e.g., 2-Furoic Acid)Differentiation Strategy
O-H Stretch Absent (unless -OH substituents exist, e.g., HMF)2500–3300 cm⁻¹ (Very Broad) The "Acid Beard": A massive, broad feature overlapping C-H stretches.[1] Primary indicator of acid formation.
Aldehyde C-H Stretch 2700–2900 cm⁻¹ (Doublet) Absent Look for the "Fermi Resonance" doublet. Two sharp peaks (approx. 2720 & 2820 cm⁻¹).
C=O Stretch 1660–1690 cm⁻¹ (Sharp) 1680–1715 cm⁻¹ (Broad/Intense) Acid C=O is often slightly higher than conjugated aldehyde but broader due to dimerization.
C-O Stretch Absent (except furan ring modes)1210–1320 cm⁻¹ (Strong) Strong C-O stretch confirms the acid functionality.
O-H Bend (Out-of-Plane) Absent~900–950 cm⁻¹ (Broad) The "OH Wag." A diagnostic hump often overlooked in the fingerprint region.

Technical Note: In 5-Hydroxymethylfurfural (HMF) , an alcohol O-H stretch exists at ~3400 cm⁻¹. Upon oxidation to FDCA (2,5-Furandicarboxylic acid) , this distinct alcohol band disappears, replaced by the massive acid O-H envelope (2500–3300 cm⁻¹).

Detailed Spectral Analysis

A. The Carbonyl Region (1650–1750 cm⁻¹)

Both functional groups show strong absorbance here.[2][3]

  • Formylfuran: The carbonyl is conjugated with the furan diene system. Expect a sharp, intense peak around 1670 cm⁻¹ .

  • Carboxylic Acid: The dimerized acid carbonyl usually appears between 1680–1710 cm⁻¹ .

    • Ambiguity Warning: Because these regions overlap, C=O frequency alone is NOT sufficient to distinguish an aldehyde from an acid in furan derivatives. You must validate using the C-H/O-H region.

B. The C-H / O-H Region (2500–3500 cm⁻¹)

This is the definitive "Go/No-Go" region.

  • The "Fermi Doublet" (Aldehyde): Formylfurans exhibit two weak-to-medium sharp bands at ~2720 cm⁻¹ and ~2820 cm⁻¹. The lower frequency band is often isolated; the higher one may merge with C-H ring stretches.

  • The "Acid Envelope" (Carboxylic Acid): Furoic acids display a very broad, ragged absorption extending from 3300 down to 2500 cm⁻¹. This "envelope" swallows the C-H stretching peaks of the furan ring (3100–3150 cm⁻¹).

Experimental Protocol: Monitoring Oxidation

Objective: Monitor the conversion of Furfural to Furoic Acid (or HMF to FDCA) via Attenuated Total Reflectance (ATR) FT-IR.

Step-by-Step Workflow
  • Baseline Acquisition:

    • Clean ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect background spectrum (air).

  • Sample Preparation:

    • Solids (Acids): Press neat powder firmly onto the crystal to ensure contact (acids require high pressure to resolve the dimer peaks clearly).

    • Liquids (Aldehydes): Apply 10 µL drop.

  • Data Collection:

    • Resolution: 4 cm⁻¹. Scans: 32. Range: 4000–600 cm⁻¹.

  • Spectral Processing (Self-Validation):

    • Normalize spectra to the Furan Ring C=C stretch at ~1520 cm⁻¹ (this mode remains relatively stable during oxidation).

    • Overlay t=0 (reactant) and t=current spectra.

Decision Logic (Graphviz Diagram)

IR_Identification cluster_validation Secondary Validation (Fingerprint) Start Analyze Spectrum (1600 - 3500 cm⁻¹) CheckCO Is there a strong peak at 1660-1720 cm⁻¹? Start->CheckCO NoCO Not a Carbonyl Species CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ Region CheckCO->CheckOH Yes BroadOH Broad, 'Messy' Absorption (2500-3300 cm⁻¹) CheckOH->BroadOH Yes SharpCH Two Sharp Peaks (~2720 & 2820 cm⁻¹) CheckOH->SharpCH No (Peaks Present) ResultAcid CONFIRMED: Carboxylic Acid (Furoic Acid) BroadOH->ResultAcid ResultAld CONFIRMED: Formylfuran (Furfural) SharpCH->ResultAld CheckCO2 Check C-O Stretch (~1290 cm⁻¹) ResultAcid->CheckCO2

Caption: Decision tree for distinguishing formylfuran from furoic acid moieties using primary and secondary spectral markers.

Case Study: Oxidation of 5-HMF to FDCA

In the catalytic oxidation of 5-HMF to FDCA (a bioplastic monomer), IR is used to track reaction completeness.

  • Reactant (HMF):

    • Shows Alcohol O-H (3400 cm⁻¹, broad but distinct).

    • Shows Aldehyde C=O (~1660 cm⁻¹).

    • Shows Aldehyde C-H doublet.

  • Intermediate (FFCA - Formylfuran carboxylic acid):

    • Shows both Aldehyde C-H doublet and Acid O-H broad band (complex overlap).

    • C=O region broadens/splits.[4]

  • Product (FDCA):

    • Disappearance of Aldehyde C-H doublet.

    • Dominance of Acid O-H envelope (2500–3300 cm⁻¹).[3]

    • Shift of C=O to ~1690–1710 cm⁻¹ (dimer).

Reaction Monitoring Workflow

HMF_Oxidation HMF 5-HMF (Reactant) Oxidation Oxidation Process HMF->Oxidation SpecHMF IR Signature: - Sharp C=O (~1660) - Aldehyde C-H (2800) - Alcohol O-H (3400) HMF->SpecHMF FDCA FDCA (Product) Oxidation->FDCA SpecFDCA IR Signature: - Broad C=O (~1700) - Acid O-H (2500-3300) - NO Aldehyde C-H FDCA->SpecFDCA

Caption: Spectral evolution during the oxidation of 5-HMF to FDCA, highlighting the disappearance of aldehyde markers.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link

  • Frontiers in Chemistry. (2021). Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural. Link

  • Spectroscopy Online. (2020). The C=O[1][2][4][5][6][7] Bond, Part III: Carboxylic Acids. Link

  • ResearchGate. (2016). IR spectrum of furfural (Comparison of isolation methods). Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide for Researchers. Link

Sources

Comprehensive Validation Guide: Synthesis Pathways for Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Pharmacological Context

Piperidine-3-carboxylic acid (commonly known as nipecotic acid) and its derivatives are privileged scaffolds in modern drug discovery. They function as highly potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake, forming the pharmacophoric core of antiepileptic drugs like Tiagabine[1]. Furthermore, specific truncated piperidine-3-carboxylic acid esters have demonstrated remarkable binding affinity at the dopamine transporter (DAT), making them critical in neuropharmacological research[2].

Because the biological activity of these derivatives is strictly enantio-dependent—with the (R)-enantiomer typically exhibiting vastly superior target affinity—the enantioselective synthesis of the C3 chiral center is a critical bottleneck in process chemistry. This guide objectively compares the three primary synthetic pathways, analyzing the mechanistic causality behind their performance, and provides a self-validating experimental protocol for the most scalable approach.

Comparative Analysis of Synthesis Pathways

To establish a robust manufacturing or research pipeline, chemists must choose between classical resolution, transition-metal catalysis, and biocatalysis. The selection dictates not only the yield and enantiomeric excess (ee) but also the environmental footprint (E-factor) of the process.

Pathway A: Classical Resolution of Racemates

Historically, piperidine-3-carboxylic acid derivatives were synthesized as racemates via the palladium-catalyzed reduction of nicotinic acid (pyridine-3-carboxylic acid) or arecoline, followed by chiral resolution using resolving agents like (+)- or (-)-dibenzoyltartaric acid[2].

  • Causality of Performance: The separation relies on the differential solubility of the resulting diastereomeric salts. However, this thermodynamic separation inherently caps the maximum theoretical yield of the desired enantiomer at 50%. The undesired enantiomer must either be discarded (generating massive waste) or subjected to complex racemization and recycling loops.

Pathway B: Transition-Metal Catalyzed Asymmetric Hydrogenation

State-of-the-art chemical synthesis relies on the direct asymmetric hydrogenation of substituted pyridinium salts or nicotinates. Utilizing Rhodium (Rh) or Iridium (Ir) complexes with chiral phosphorus ligands (e.g., Rh-TangPhos or Ir-SpiroPAP), this method achieves direct enantio-facial discrimination[3][4].

  • Causality of Performance: The rigid, sterically demanding framework of ligands like TangPhos creates a deep chiral pocket. When the partially reduced dihydropyridine intermediate coordinates to the metal center, the steric bulk forces hydrogen transfer to occur exclusively from one face of the alkene. This kinetic control allows for >99% conversion and >98% ee without the 50% yield ceiling of classical resolution.

Pathway C: Chemo-Enzymatic Dearomatization (Biocatalysis)

Recent advancements have introduced biocatalytic cascades utilizing Ene-reductases (EREDs) coupled with chemical oxidation[5].

  • Causality of Performance: Pyridines are highly stable and resist direct enzymatic reduction. By chemically oxidizing tetrahydropyridines to dihydropyridiniums in situ, the C=C bond becomes activated (conjugated to a C=N bond). The ERED enzyme's highly specific active site then locks the substrate in a rigid conformation, delivering a hydride from NADPH to a single stereoface. While highly selective and environmentally benign, this pathway currently faces substrate-scope and volumetric productivity limitations at scale.

Quantitative Performance Matrix

The following table summarizes the objective performance metrics of the three pathways based on current literature standards for synthesizing (R)-nipecotic acid derivatives.

MetricPathway A: Classical ResolutionPathway B: Asymmetric HydrogenationPathway C: Chemo-Enzymatic
Enantiomeric Excess (ee) >98% (after multiple recrystallizations)95% – 99%>99%
Overall Yield <40% (capped at 50% theoretically)85% – 96%60% – 80%
Scalability High (but highly inefficient)Excellent (Standard in Pharma)Moderate (Scale-up requires cofactor recycling)
Atom Economy / E-factor Poor (High waste from wrong enantiomer)Excellent (100% atom economy for H2 addition)Good (Aqueous waste from buffer/cofactors)
Cost-Efficiency (At Scale) Low (High solvent and material waste)High (Catalyst cost offset by yield)Medium (Enzyme/NADPH costs)

Visualizing the Strategic Logic

SynthesisPathways Start Nicotinic Acid / Pyridine Derivatives PathA Pathway A: Classical Resolution Start->PathA PathB Pathway B: Asymmetric Hydrogenation Start->PathB PathC Pathway C: Chemo-Enzymatic Start->PathC MechA Pd/C Reduction + Chiral Acid Salt Formation PathA->MechA MechB Rh/Ir Chiral Catalyst + H2 Pressure PathB->MechB MechC Ene-Reductase (ERED) Cascade PathC->MechC ResultA Max 50% Yield High Waste MechA->ResultA ResultB >95% Yield, >98% ee Highly Scalable MechB->ResultB ResultC High ee, Mild Conditions Scale Limited MechC->ResultC Target Enantiopure Piperidine-3- Carboxylic Acid Derivatives ResultA->Target ResultB->Target ResultC->Target

Figure 1: Logical comparison of synthetic pathways for enantiopure piperidine-3-carboxylic acid.

Experimental Validation Protocols

To ensure trustworthiness, the following methodology details a self-validating system for Pathway B (Asymmetric Hydrogenation using a Rh-TangPhos catalyst)[4]. The protocol includes internal controls to verify both conversion and enantioselectivity.

Protocol 1: Asymmetric Hydrogenation of Methyl Nicotinate

Note: Transition-metal catalysts are highly sensitive to oxygen and moisture. The causality of failure in this step is almost always trace oxidation of the phosphine ligand.

Step 1: Catalyst and Substrate Preparation (Glovebox)

  • Transfer methyl nicotinate (1.0 mmol) into a dry 10 mL glass vial equipped with a magnetic stir bar.

  • Add[Rh(COD)(TangPhos)]BF4 (0.01 mmol, 1 mol% loading) to the vial.

  • Dissolve the mixture in 3.0 mL of rigorously degassed, anhydrous methanol.

  • Place the vial into a stainless-steel autoclave inside the glovebox and seal it loosely to allow gas exchange.

Step 2: High-Pressure Hydrogenation

  • Transfer the sealed autoclave out of the glovebox. Connect to a hydrogen gas line.

  • Purge the autoclave by pressurizing with H2 to 10 bar and slowly venting. Repeat this purge cycle 5 times to ensure complete removal of argon/nitrogen.

  • Pressurize the autoclave to 50 bar of H2.

  • Heat the reaction to 50 °C and stir vigorously (1000 rpm) for 24 hours. Causality of stirring speed: High agitation is required to overcome the gas-liquid mass transfer limitation of H2 into methanol.

Step 3: Workup and Isolation

  • Cool the autoclave to room temperature and carefully vent the H2 gas in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rh-catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl piperidine-3-carboxylate.

Protocol 2: Analytical Validation (Self-Validating System)

To prove the protocol worked, you must validate against a known negative control (the racemate).

Step 1: Baseline Racemic Control

  • Synthesize or purchase racemic methyl piperidine-3-carboxylate.

  • Derivatize the secondary amine with benzyl chloroformate (Cbz-Cl) to improve UV absorbance and chiral column interaction.

  • Run the racemic standard on a Chiralcel OD-H HPLC column (Hexane/IPA 90:10, 1.0 mL/min).

  • Validation Check: Ensure two distinct peaks with a 1:1 integration ratio appear. If baseline separation is not achieved, the ee of the catalytic run cannot be trusted.

Step 2: Enantiomeric Excess Determination

  • Derivatize the crude product from Protocol 1 using the exact same Cbz-Cl method.

  • Inject onto the HPLC under identical conditions.

  • Calculate ee based on the integration of the major vs. minor peak. A successful Rh-TangPhos run should yield >98% ee.

Step 3: Structural Confirmation

  • Dissolve 10 mg of the product in CDCl3.

  • Acquire 1H and 13C NMR spectra. Confirm the disappearance of aromatic pyridine protons (8.5–7.0 ppm) and the appearance of aliphatic piperidine multiplets (3.5–1.5 ppm).

ValidationWorkflow Prep Catalyst & Substrate Prep (Glovebox, Argon) React High-Pressure Hydrogenation (Autoclave, H2) Prep->React Transfer Isolate Product Isolation (Filtration, Concentration) React->Isolate Vent & Workup Analyze Chiral HPLC & NMR (ee% & Structure Confirmation) Isolate->Analyze Purified Sample

Figure 2: Self-validating experimental workflow for asymmetric hydrogenation and analysis.

References

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. nih.gov.[Link]

  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. ResearchGate.[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. nih.gov.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, mitigating risks to personnel and the environment. The guidance is formulated based on the chemical's structural motifs—a furan ring, a piperidine ring, and a carboxylic acid—and established protocols for similar hazardous chemical waste.

Hazard Assessment and Initial Precautions
  • Furan Moiety : Furan and its derivatives can be flammable, toxic, and may form explosive peroxides upon exposure to air and light.[1][2][3]

  • Piperidine Moiety : Piperidine and its derivatives can be flammable, corrosive, and toxic upon inhalation, ingestion, or skin contact.[4][5][6][7]

  • Carboxylic Acid Moiety : Carboxylic acids are corrosive and can cause irritation or burns upon contact.[8][9]

Given these properties, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[2][10]

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4][11]

  • Avoid generating dust or aerosols.[4][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation and containment are the first steps in a compliant disposal process.[1]

Step 1: Designate a Dedicated Waste Container

  • Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.[11] The container must be in good condition and leak-proof.[12]

  • This container should be exclusively for this compound and any materials contaminated with it. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1][2][13]

Step 2: Proper Labeling

  • Clearly label the container with the words "HAZARDOUS WASTE ".[2][12]

  • Include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12]

  • Indicate the approximate quantity or percentage of the contents.[12]

  • Affix any relevant hazard pictograms (e.g., flammable, corrosive, toxic).[4]

Step 3: Waste Collection

  • Solid Waste : Collect unused or waste solid this compound directly into the designated container. This includes any contaminated items such as weighing paper, pipette tips, and gloves.[1][4]

  • Liquid Waste (Solutions) : If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container. The container must be compatible with the solvent used.

  • Rinsate : The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[13] Subsequent rinses of an "empty" container may be permissible for regular disposal depending on local regulations, but the container must be triple-rinsed.[10]

Step 4: Secure Storage

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[2][10][12][13] Do not leave a funnel in the container.[12]

  • Store the sealed container in a designated and secure satellite accumulation area, which should be at or near the point of waste generation.[12][14]

  • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][15] Use secondary containment for liquid waste.[13]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is crucial.

For Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation and eliminate all ignition sources.[1]

  • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[11][16]

  • Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[1][4]

  • Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected as hazardous waste.[11]

For Large Spills:

  • Evacuate the area immediately.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10][13]

  • Prevent the spill from entering drains or sewers.[3][4][17]

Final Disposal Procedure

The final disposal of this compound must be conducted through approved channels.

Primary Disposal Method:

  • The recommended and required method for disposal is through your institution's EHS office or a licensed hazardous waste disposal company.[2][11]

  • Schedule a waste pickup as soon as the container is full or in accordance with your laboratory's waste accumulation limits.[13] EPA regulations may require removal within 72 hours after a container becomes full.[12]

  • Provide a complete and accurate description of the waste to the disposal company.[2]

Alternative Disposal Considerations (Expert Consultation Required):

  • Incineration : For bulk quantities, controlled incineration in a licensed facility with flue gas scrubbing is a potential disposal method.[8][16] This should only be carried out by a professional waste management service.

  • Neutralization : While dilute, non-hazardous acid and base solutions (pH between 7-9) may sometimes be disposed of down the drain with copious amounts of water, this is not appropriate for this compound due to the hazardous nature of the furan and piperidine components.[13]

Data Summary and Workflow Visualization

Table 1: Key Disposal and Safety Information

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[2][10][12][14]
PPE Requirements Lab coat, chemical-resistant gloves, safety glasses/goggles[4][11]
Handling Area Well-ventilated chemical fume hood[4]
Container Type Compatible, leak-proof, sealed (e.g., HDPE)[11][12][13]
Container Labeling "HAZARDOUS WASTE", full chemical name, quantity, hazards[2][4][12]
Incompatible Wastes Strong oxidizing agents, strong acids, strong bases[2][15][18]
Spill Cleanup Inert absorbent, non-sparking tools[1][4][11]
Final Disposal Licensed hazardous waste management company via EHS[2][10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated assess Assess Hazards: - Furan (Flammable, Toxic) - Piperidine (Corrosive, Toxic) - Carboxylic Acid (Corrosive) start->assess classify Classify as Hazardous Waste assess->classify segregate Segregate Waste: - Dedicated, compatible container - No mixing with other waste streams classify->segregate labeling Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Symbols segregate->labeling storage Store Securely: - Sealed container - Satellite Accumulation Area - Secondary Containment labeling->storage spill Spill or Leak? storage->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Container Full? spill->spill_no No spill_yes->storage spill_no->storage pickup Arrange for Pickup via EHS or Licensed Waste Disposal Company spill_no->pickup Yes end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved February 26, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 26, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 26, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved February 26, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 26, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS. Retrieved February 26, 2026, from [Link]

  • 3 - Safety Data Sheet. (n.d.). Retrieved February 26, 2026, from [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel compounds necessitates a rigorous and proactive approach to safety. The compound 1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid is one such molecule where comprehensive toxicological data may not be readily available. Therefore, a robust safety protocol is not merely a recommendation but a critical component of responsible laboratory practice. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), grounded in a scientific assessment of the compound's constituent functional groups: a furan ring, a piperidine derivative, a carboxylic acid, and an aldehyde.

Our approach is built on the principle of "as low as reasonably practicable" (ALARP) exposure, treating the substance with the caution it deserves until specific data can refute the potential hazards inferred from its structure.

Hazard Assessment: A Sum of the Parts

Understanding the "why" behind PPE selection is paramount. The structure of this compound presents a combination of hazards associated with its distinct chemical motifs.

  • Furan Derivatives: Furan and its derivatives can be toxic and may pose risks including effects on the liver, respiratory system, and central nervous system. Some furan compounds are also considered potential carcinogens[1]. Handling should always be in well-ventilated areas to minimize exposure[1].

  • Piperidine Derivatives: Piperidine itself is a toxic and corrosive compound, capable of causing severe skin burns and eye damage[2][3]. Its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, potentially leading to a range of systemic effects from respiratory irritation to neurological symptoms[4][5].

  • Carboxylic Acids: While often weaker than mineral acids, carboxylic acids can be corrosive and cause significant skin and eye irritation[6][7]. Inhalation of vapors can also irritate the respiratory tract[6].

  • Aldehydes: The formyl group (aldehyde) is a known irritant to the skin, eyes, and respiratory system[8][9]. Aldehydes can also act as sensitizers, meaning repeated exposure can lead to an allergic reaction[10].

Given this composite hazard profile, a multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Protocol

All operations involving this compound, from weighing solids to performing reactions and work-ups, must be conducted within a certified chemical fume hood to contain vapors and fine particulates. The following table summarizes the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Transfer) Safety goggles and a full-face shield[10][11]Double-gloved with nitrile or neoprene gloves[8][10]Flame-resistant lab coat with tight cuffs[8]Not required if handled exclusively within a fume hood.
Handling Solutions (Reactions, Transfers) Safety goggles[6]Chemical-resistant gloves (butyl rubber or neoprene recommended)[8][11]Chemical-resistant apron over a lab coat[10]Not required if handled exclusively within a fume hood.
Spill Cleanup / High Concentrations Chemical splash goggles and a full-face shield[10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[11]Chemical-resistant apron or coveralls[10]NIOSH-approved respirator with organic vapor/acid gas cartridges[8][10]

Step-by-Step PPE Procedures

Procedural discipline is as crucial as the equipment itself. Follow these steps meticulously.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned. If handling solutions, add a chemical-resistant apron.

  • Outer Gloves: Don the second pair of gloves, extending the cuffs over the sleeves of the lab coat to prevent seepage[10].

  • Eye/Face Protection: Put on safety goggles. If weighing the solid or there is a splash risk, add a full-face shield over the goggles[10][11].

Doffing (Taking Off) PPE

This sequence is designed to minimize cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton the lab coat or apron. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in the designated receptacle for contaminated lab coats.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[8][11].

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow start Start: Assess Task task_type What is the task? start->task_type weighing Weighing/Handling Solid task_type->weighing Solid solution Handling Solution task_type->solution Solution spill Spill / High Concentration task_type->spill Spill ppe_weighing Goggles & Face Shield Double Nitrile Gloves Lab Coat weighing->ppe_weighing ppe_solution Goggles Butyl/Neoprene Gloves Lab Coat & Apron solution->ppe_solution ppe_spill Goggles & Face Shield Heavy-Duty Gloves Apron/Coveralls Respirator spill->ppe_spill end_ppe Proceed with Task ppe_weighing->end_ppe ppe_solution->end_ppe ppe_spill->end_ppe

Caption: A workflow diagram for selecting appropriate PPE.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[3].

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not equipped to handle it, contact your institution's emergency response team.

  • For small spills, don the appropriate spill-level PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite)[12]. Do not use combustible materials.

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container[12][13].

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous.

  • Waste Segregation: Do not mix this waste with other streams unless explicitly permitted by your institution's safety office[14]. Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused compound, contaminated absorbent materials, and contaminated disposables (e.g., weigh boats, pipette tips).

    • Liquid Waste: Reaction mixtures, solutions, and rinsates.

    • Contaminated PPE: Used gloves, aprons, etc.

  • Container Management:

    • Use only compatible, leak-proof containers with secure lids[15][16].

    • Label containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration[15].

    • Keep containers closed except when adding waste[15].

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials[16].

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain[12].

This diagram outlines the decision-making process for proper waste disposal.

Disposal_Workflow cluster_1 Chemical Waste Disposal Workflow start_waste Generate Waste waste_type What is the waste form? start_waste->waste_type solid_waste Solid (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid (Solutions, Rinsates) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE container_solid Label 'Solid Hazardous Waste' Use Lined, Sealable Container solid_waste->container_solid container_liquid Label 'Liquid Hazardous Waste' Use Compatible, Sealed Container liquid_waste->container_liquid container_ppe Label 'Contaminated PPE Waste' Use Designated Waste Bag/Bin ppe_waste->container_ppe storage Store in Secondary Containment in Designated Waste Area container_solid->storage container_liquid->storage container_ppe->storage end_disposal Arrange EHS Pickup storage->end_disposal

Caption: A workflow for the safe disposal of chemical waste.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision . Study Rocket. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . CDC. [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) . University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • PIPERIDINE . Ataman Kimya. [Link]

  • Furan Compounds Group . Canada.ca. [Link]

  • Aldehydes exposure analysis . RPS Group. [Link]

  • 4-Piperidinopiperidine . Antibodies. [Link]

  • Safety Data Sheet: Furan-d4 . [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • Piperidine: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Appendix I - Hazards Of Functional Groups . University of California, Santa Cruz - Environment, Health and Safety. [Link]

  • SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment . US EPA. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.